Pyridine-2,4-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridine-2,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGQMFURMNTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067448 | |
| Record name | 2,4-Pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29181-50-8 | |
| Record name | 2,4-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29181-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyanopyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyridinedicarbonitrile | |
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| Record name | 2,4-Pyridinedicarbonitrile | |
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| Record name | Pyridine-2,4-dicarbonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.978 | |
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| Record name | 2,4-DICYANOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2X384UBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridine-2,4-dicarbonitrile (CAS 29181-50-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,4-dicarbonitrile, a key heterocyclic compound, has garnered significant interest in medicinal chemistry, primarily for its potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities. Detailed experimental protocols and data are presented to facilitate further research and development efforts. The document highlights the compound's role as a scaffold in the design of novel therapeutics, particularly in the context of prion diseases.
Physicochemical Properties
This compound is a solid, stable under normal conditions, and is characterized by the following properties.[1][2][3][4][5][6] This data is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 29181-50-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃N₃ | [2][3][4][6] |
| Molecular Weight | 129.12 g/mol | [2][3][4] |
| Melting Point | 89-93 °C | [1][2] |
| Boiling Point (Predicted) | 261.8 ± 20.0 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [1][6] |
| SMILES | N#Cc1ccnc(c1)C#N | [2][6] |
| InChI | 1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of key functional groups. The most prominent feature is the nitrile (C≡N) stretching vibration.
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N stretching |
| ~1600-1400 | C=C and C=N stretching (aromatic ring) |
| ~3100-3000 | C-H stretching (aromatic) |
Note: This is a representative spectrum based on typical values for similar compounds and data from the NIST WebBook.[2][4]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | m/z |
| [M]+ | 129.03 |
Note: Based on the molecular formula C₇H₃N₃.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise arrangement of atoms. Predicted shifts for ¹H and ¹³C NMR are provided below.
¹H NMR (Predicted):
-
δ 9.0-9.2 ppm (d, 1H)
-
δ 8.2-8.4 ppm (dd, 1H)
-
δ 7.8-8.0 ppm (d, 1H)
¹³C NMR (Predicted):
-
δ 152-154 ppm
-
δ 140-142 ppm
-
δ 130-132 ppm
-
δ 125-127 ppm
-
δ 118-120 ppm
-
δ 115-117 ppm (CN)
-
δ 113-115 ppm (CN)
Synthesis of this compound
The synthesis of pyridine dicarbonitriles often involves multi-component reactions, which are efficient for creating molecular diversity.[7] A general approach for the synthesis of the pyridine dicarbonitrile scaffold is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of pyridine dicarbonitriles.
Experimental Protocol: Representative Synthesis of a Substituted Pyridine Dicarbonitrile
This protocol is adapted from methodologies used for synthesizing libraries of pyridine dicarbonitriles for drug discovery.[7]
Materials:
-
Appropriate aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiol (if synthesizing a thio-substituted analog) (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
To a solution of the aldehyde and malononitrile in ethanol, add piperidine.
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring by TLC.
-
If a thiol is used, it is added at this stage.
-
The reaction is often left open to the air to facilitate the final oxidation step to the pyridine ring.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Applications in Drug Discovery
The pyridine scaffold is a well-established privileged structure in medicinal chemistry.[8][9][10] this compound and its derivatives have emerged as promising candidates for the treatment of prion diseases.[1][3][7]
Mechanism of Action in Prion Diseases
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPᶜ) into a pathogenic isoform (PrPˢᶜ). Pyridine dicarbonitriles are being investigated for their ability to interfere with this process.
Caption: Proposed mechanism of action for pyridine dicarbonitriles in prion disease.
Biological Data
Screening of libraries of pyridine dicarbonitrile derivatives has identified compounds with significant anti-prion activity. While specific IC₅₀ or EC₅₀ values for the parent this compound are not widely reported, related compounds have shown efficacy.
| Compound Class | Activity | EC₅₀ Range | Reference |
| Substituted Pyridine Dicarbonitriles | Inhibition of PrPˢᶜ formation | 2.5 - 9 µM | [1] |
This data underscores the potential of the this compound scaffold as a starting point for the development of potent anti-prion therapeutics.
Drug Development Workflow
The development of drugs based on this scaffold would typically follow a standard preclinical workflow.
Caption: Drug development workflow for pyridine dicarbonitrile-based therapeutics.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development community. Its straightforward, albeit needing optimization, synthesis and the promising biological activity of its derivatives against prion diseases make it a valuable scaffold for further investigation. This technical guide provides a foundational understanding of its properties and potential, aiming to support and accelerate research in this critical area of neurodegenerative disease. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dicyanopyridine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dicyanopyridine [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
Spectroscopic Profile of Pyridine-2,4-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridine-2,4-dicarbonitrile (CAS No: 29181-50-8), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.15 | d | H-6 |
| 8.32 | s | H-3 |
| 8.05 | d | H-5 |
Note: Data is predicted and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C-6 |
| 142.1 | C-2 |
| 131.9 | C-4 |
| 130.8 | C-5 |
| 126.2 | C-3 |
| 115.8 | CN (C-4) |
| 114.3 | CN (C-2) |
Note: Data is predicted and should be confirmed by experimental analysis.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 2240 | Strong | C≡N stretch (nitrile) |
| 1600 - 1450 | Medium | C=C and C=N stretching (aromatic ring) |
Source: NIST WebBook[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺ (Molecular Ion) |
| 102 | 40 | [M-HCN]⁺ |
| 75 | 25 | [C₄H₂N]⁺ |
Source: NIST WebBook, Electron Ionization (EI)[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. A small amount of TMS (0.03% v/v) should be added as an internal reference for chemical shifts.
-
Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) (IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer with a sample holder for KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or a gas chromatograph for sample introduction
Procedure:
-
Sample Introduction: Introduce a small amount of the solid this compound sample into the ion source of the mass spectrometer, typically using a direct insertion probe. The probe is heated to volatilize the sample.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
References
An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Chemical Shifts of Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for pyridine-2,4-dicarbonitrile. Due to the absence of direct experimental spectral data for this specific compound in the reviewed literature, this guide utilizes data from related monosubstituted pyridines—2-cyanopyridine and 4-cyanopyridine—to predict the chemical shifts. This approach leverages the principle of substituent additivity on the chemical shifts of the pyridine ring protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts for this compound are estimated by considering the substituent chemical shift (SCS) effects of a cyano group at the C2 and C4 positions of the pyridine ring. The SCS values are derived from the experimental data of 2-cyanopyridine and 4-cyanopyridine relative to pyridine.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The prediction is based on the additive effect of the cyano groups on the pyridine ring protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.2 | d |
| H-5 | ~8.1 | dd |
| H-6 | ~9.0 | d |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2. These values are estimated by considering the additive effects of the two cyano groups on the pyridine ring carbons.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~135 |
| C-3 | ~130 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~153 |
| CN (C-2) | ~117 |
| CN (C-4) | ~116 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below. This protocol is adaptable for this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker terminology) to obtain singlets for each carbon.
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural elucidation.
Logical Relationship of NMR Data Analysis
The following diagram illustrates the logical workflow for the prediction and analysis of the NMR data for this compound.
Figure 1: Workflow for the prediction of NMR chemical shifts.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR chemical shifts for this compound. The provided experimental protocol offers a starting point for researchers to acquire their own data for this compound. It is important to note that the predicted chemical shifts should be confirmed by experimental data once it becomes available.
An In-Depth Technical Guide to the Infrared Spectroscopy of Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy absorption characteristics of Pyridine-2,4-dicarbonitrile. It includes a detailed summary of its primary absorption peaks, the experimental protocol for obtaining the spectrum, and a visualization of its synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in this compound.
Infrared Spectroscopy Absorption Peaks
The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the most significant peaks, as sourced from the National Institute of Standards and Technology (NIST) Gas-Phase Infrared Database, are summarized in the table below.[1]
| Wavenumber (cm⁻¹) | Transmittance | Functional Group Assignment | Vibrational Mode |
| 2245 | ~0.92 | Nitrile (C≡N) | Symmetric Stretch |
| 1585 | ~0.97 | Aromatic Ring (C=C, C=N) | Ring Stretch |
| 1550 | ~0.98 | Aromatic Ring (C=C, C=N) | Ring Stretch |
| 1475 | ~0.96 | Aromatic Ring (C=C, C=N) | Ring Stretch |
| 1425 | ~0.95 | Aromatic C-H | In-plane Bend |
| 1260 | ~0.97 | Aromatic C-H | In-plane Bend |
| 1195 | ~0.98 | Aromatic C-H | In-plane Bend |
| 825 | ~0.94 | Aromatic C-H | Out-of-plane Bend |
| 760 | ~0.96 | Aromatic Ring | Ring Bend |
Experimental Protocol
The provided infrared spectrum for this compound is a gas-phase spectrum obtained from the NIST/EPA Gas-Phase Infrared Database.[1] The following outlines a general experimental protocol for obtaining such a spectrum, based on standard practices for gas-phase Fourier Transform Infrared (FTIR) spectroscopy.
Instrumentation: A high-resolution FTIR spectrometer is employed for data acquisition.
Sample Preparation: A small quantity of solid this compound is placed in a gas cell. The cell is then heated to a temperature sufficient to vaporize the sample and obtain a suitable vapor pressure for measurement. The cell is typically equipped with infrared-transparent windows (e.g., KBr or NaCl).
Data Acquisition:
-
The sample chamber is evacuated to remove atmospheric gases (e.g., water vapor, carbon dioxide) that have strong infrared absorptions and could interfere with the sample spectrum.
-
A background spectrum of the empty, heated gas cell is recorded. This spectrum accounts for any signals from the instrument and the cell itself.
-
The vaporized sample is introduced into the gas cell at a controlled pressure.
-
The infrared spectrum of the sample is then recorded by passing an infrared beam through the cell.
-
The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of a pyridine precursor. One documented method starts from 4-cyanopyridine. The following diagram illustrates a plausible synthetic workflow.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4-dicarbonitrile, also known as 2,4-dicyanopyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with two nitrile (cyano) groups at positions 2 and 4. This arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable building block in medicinal chemistry and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the electron-withdrawing nature of the two nitrile groups makes the aromatic ring susceptible to certain nucleophilic reactions.[1][2] Derivatives of pyridine dicarbonitrile have garnered significant attention for their diverse biological activities, including potential as anti-prion agents and their anti-proliferative effects against various cancer cell lines.[1] This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃ | [3][4][5] |
| Molecular Weight | 129.12 g/mol | [5][6][7] |
| Appearance | Off-white to pink or gray solid | [3] |
| Melting Point | 89-93 °C (lit.) | [3][5][6][8] |
| Boiling Point | 261.8 ± 20.0 °C (Predicted) | [3][8] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3][8] |
| pKa (of conjugate acid) | -3.67 ± 0.10 (Predicted) | [3][8] |
| CAS Number | 29181-50-8 | [3][4] |
| IUPAC Name | This compound | [4] |
| InChI Key | HLAGQMFURMNTLW-UHFFFAOYSA-N | [3][4][5] |
| SMILES | N#Cc1ccnc(c1)C#N | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive public database of its NMR spectra is not available, predicted data based on the analysis of similar structures is presented below. Infrared and mass spectrometry data are more readily accessible.
Table 2: Summary of Key Spectroscopic Data for this compound
| Spectrum Type | Key Features / Peaks | Reference / Note |
| ¹H NMR | δ ~ 9.1 ppm (d, 1H, H6), δ ~ 8.2 ppm (d, 1H, H5), δ ~ 8.0 ppm (s, 1H, H3) | Predicted values based on substituted pyridine derivatives. |
| ¹³C NMR | δ ~ 152 ppm (C6), δ ~ 145 ppm (C2), δ ~ 132 ppm (C4), δ ~ 130 ppm (C5), δ ~ 120 ppm (C3), δ ~ 116 ppm (CN), δ ~ 114 ppm (CN) | Predicted values. Aromatic carbons are deshielded. Nitrile carbons appear in a characteristic range.[9] |
| Infrared (IR) | ~2235 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (C=C and C=N aromatic ring stretches) | The strong absorption from the C≡N stretch is a key diagnostic peak.[4] |
| Mass Spec (EI) | m/z 129 (M⁺, molecular ion), fragments corresponding to loss of HCN | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis of Pyridine Dicarbonitrile Derivatives (General Method)
The synthesis of functionalized pyridine dicarbonitriles is often achieved via a one-pot, multi-component reaction. This protocol is a generalized procedure adapted from methods used for synthesizing similar 2-amino-3,5-dicarbonitrile pyridine derivatives and can serve as a starting point for the synthesis of this compound precursors.[1]
Objective: To synthesize a substituted pyridine dicarbonitrile scaffold.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Thiol (e.g., thiophenol)
-
Base catalyst (e.g., piperidine or triethylamine)
-
Ethanol (solvent)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing ethanol, add the aromatic aldehyde (1 equivalent), malononitrile (2 equivalents), and the thiol (1 equivalent).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 10 mol%).
-
Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Logical Workflow for Synthesis:
Caption: Workflow for the multi-component synthesis of pyridine dicarbonitrile derivatives.
Protocol 2: Characterization Methods
1. Melting Point Determination:
-
Objective: To determine the melting range of the synthesized compound as an indicator of purity.
-
Instrumentation: Digital melting point apparatus.
-
Procedure:
-
A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to about 15-20 °C below the expected melting point (89-93 °C).
-
The heating rate is then slowed to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. A narrow range (e.g., < 2 °C) indicates high purity.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
3. Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Procedure (ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, paying close attention to the C≡N stretch (~2235 cm⁻¹) and the aromatic ring vibrations.
-
4. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Procedure (EI-MS):
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.
-
Reactivity and Biological Significance
The chemical reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the two nitrile functional groups. The pyridine nitrogen is basic, though its basicity is significantly reduced by the electron-withdrawing nitrile groups. The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen (C2, C4, C6).
The nitrile groups can undergo various transformations, such as hydrolysis to carboxylic acids or amides, and reduction to amines. These reactions provide a versatile handle for creating a diverse library of derivatives for drug discovery and other applications.
Biological Activity and Signaling Pathways
Derivatives of the pyridine dicarbonitrile scaffold have shown promising biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in diseases like cancer. Two such important pathways are the c-MET and VEGFR-2 signaling cascades, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[10]
The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways including PI3K/AKT, MAPK/RAS, and STAT.[6][11] Aberrant activation of this pathway is implicated in tumor growth and metastasis.[11][12] Small molecule inhibitors that target the ATP-binding site of kinases like c-MET are a major focus of modern cancer therapy.
Caption: Simplified c-MET signaling pathway, a target for pyridine-based inhibitors.
Conclusion
This compound is a synthetically versatile molecule with significant potential in the development of new therapeutics and functional materials. Its physical and chemical properties are dictated by the unique electronic arrangement of its pyridine and dinitrile moieties. While a complete experimental dataset for this specific compound is not fully available in public literature, this guide consolidates the existing information and provides standardized protocols to aid researchers in their work. The established link between pyridine-based structures and the inhibition of critical oncogenic signaling pathways underscores the importance of continued research into compounds like this compound and its derivatives.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. testbook.com [testbook.com]
- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 11. c-MET [abbviescience.com]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Solubility of Pyridine-2,4-dicarbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pyridine-2,4-dicarbonitrile. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural characteristics and offers detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound, also known as 2,4-dicyanopyridine, is a heterocyclic organic compound with the chemical formula C₇H₃N₃.[1][2] It consists of a pyridine ring substituted with two nitrile (-C≡N) groups at the 2 and 4 positions. The presence of the nitrogen atom in the pyridine ring and the two cyano groups makes the molecule polar. This polarity is a key determinant of its solubility in various solvents. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[3]
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Predicted Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Expected to be soluble |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | Expected to be soluble |
| Acetone | CH₃COCH₃ | Polar Aprotic | Expected to be soluble to moderately soluble |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be moderately soluble |
| Methanol | CH₃OH | Polar Protic | Expected to be moderately soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Expected to be sparingly soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Expected to be sparingly soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Expected to be sparingly soluble |
| Toluene | C₇H₈ | Non-polar | Expected to be poorly soluble or insoluble |
| Hexane | C₆H₁₄ | Non-polar | Expected to be insoluble |
Disclaimer: The predicted solubilities are based on the chemical structure and polarity of this compound and the solvents. Experimental verification is required for precise quantitative data.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound like this compound.
This method directly measures the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.[4][5][6]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Volumetric pipettes
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Pre-weighed evaporating dishes or vials
-
Drying oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure excess solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pipette.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. The filter should also be at the experimental temperature to prevent precipitation.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the evaporating dish with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be done by placing the dish in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation:
-
Mass of the empty evaporating dish = M₁
-
Mass of the dish + saturated solution = M₂
-
Mass of the dish + dried solute = M₃
-
Mass of the solute = M₃ - M₁
-
Mass of the solvent = M₂ - M₃
-
Solubility (in g/100 g of solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100
This method is useful if the compound has a chromophore that absorbs light in the UV-Vis range and is suitable for determining the solubility of sparingly soluble compounds.[7][8][9]
Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) (must be transparent in the UV-Vis range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute, known concentration solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica [cymitquimica.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Synthesis of Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a foundational, multi-step synthesis of Pyridine-2,4-dicarbonitrile. While a singular "discovery" publication for this compound is not readily apparent in surveyed historical literature, the following pathway represents a classic and early methodological approach for the preparation of cyanopyridines from readily available starting materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two reactive nitrile groups make it an important precursor for the synthesis of a variety of more complex molecules, including ligands for metal complexes, functional dyes, and pharmacologically active agents. The early synthesis of this compound can be conceptually traced through a logical sequence of well-established chemical transformations starting from 2,4-lutidine. This guide will focus on a three-step synthesis:
-
Oxidation: The conversion of the methyl groups of 2,4-lutidine to carboxylic acids.
-
Amidation: The transformation of the resulting pyridine-2,4-dicarboxylic acid into pyridine-2,4-dicarboxamide.
-
Dehydration: The final step to yield this compound.
Each step is detailed with a representative experimental protocol, and the overall workflow is visualized.
Synthetic Pathway Overview
The synthesis of this compound from 2,4-lutidine is a classic example of functional group manipulation on the pyridine ring. The methyl groups are progressively oxidized and converted to the desired nitrile functionalities.
Caption: Synthetic pathway from 2,4-Lutidine to this compound.
Experimental Protocols and Data
The following sections provide detailed methodologies for each key transformation. The quantitative data, where available from analogous historical procedures, are summarized in tables.
The oxidation of the methyl groups of 2,4-lutidine can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction is typically carried out in an aqueous medium under heating.
Experimental Protocol:
-
A solution of potassium permanganate (e.g., 4 parts by weight) in water (e.g., 100 parts by volume) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
2,4-Lutidine (e.g., 1 part by weight) is added to the solution.
-
The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.
-
The hot solution is filtered to remove the manganese dioxide precipitate.
-
The filtrate is concentrated by evaporation and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the pyridine-2,4-dicarboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and can be recrystallized from water to afford the pure dicarboxylic acid.
Table 1: Quantitative Data for the Oxidation of 2,4-Lutidine
| Parameter | Value |
| Starting Material | 2,4-Lutidine |
| Key Reagent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Typical Yield | 50-70% |
| Melting Point of Product | 248-250 °C (decomposes) |
The conversion of the dicarboxylic acid to the corresponding dicarboxamide can be achieved through the formation of an activated acyl species (like an acyl chloride) followed by reaction with ammonia.
Experimental Protocol:
-
Pyridine-2,4-dicarboxylic acid is suspended in an excess of thionyl chloride (SOCl₂).
-
A catalytic amount of dimethylformamide (DMF) may be added.
-
The mixture is heated at reflux until the solid has dissolved and the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude pyridine-2,4-dicarbonyl chloride is dissolved in a dry, inert solvent (e.g., dioxane or THF).
-
This solution is added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
-
The precipitated pyridine-2,4-dicarboxamide is collected by filtration, washed with cold water, and dried.
Table 2: Quantitative Data for the Amidation Reaction
| Parameter | Value |
| Starting Material | Pyridine-2,4-dicarboxylic Acid |
| Key Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) |
| Solvent | Dioxane or THF |
| Reaction Temperature | 0 °C to room temperature for amidation |
| Typical Yield | 75-90% |
| Melting Point of Product | 268-270 °C |
The final step is the dehydration of the dicarboxamide to the dinitrile. This is typically accomplished using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).
Experimental Protocol:
-
Pyridine-2,4-dicarboxamide is intimately mixed with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a flask equipped for distillation.
-
The mixture is gently heated under reduced pressure.
-
The this compound sublimes or distills and is collected on a cold finger or in the receiving flask.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Table 3: Quantitative Data for the Dehydration Reaction
| Parameter | Value |
| Starting Material | Pyridine-2,4-dicarboxamide |
| Key Reagent | Phosphorus Pentoxide (P₂O₅) |
| Reaction Condition | Heating under vacuum |
| Typical Yield | 60-80% |
| Melting Point of Product | 89-93 °C |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,4-lutidine represents a robust and historically significant approach to accessing this important chemical intermediate. The three-step process involving oxidation, amidation, and dehydration utilizes fundamental organic transformations that are central to the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and organic synthesis.
Theoretical and Computational Insights into Pyridine-2,4-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,4-dicarbonitrile is a heterocyclic organic compound with a pyridine core functionalized with two nitrile groups. This arrangement of electron-withdrawing nitrile groups on the pyridine ring suggests unique electronic and chemical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to characterize this compound. While dedicated experimental and computational studies on this specific isomer are limited in the public domain, this document outlines the established protocols based on studies of analogous pyridine derivatives. The guide details the computational approaches for geometry optimization, vibrational and electronic spectra simulation, and the analysis of molecular orbital properties. Furthermore, it presents a standardized workflow for such theoretical investigations, offering a foundational framework for researchers exploring the properties and potential applications of this compound and related compounds.
Introduction
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents. Nitrile groups, being strong electron-withdrawing groups, significantly modulate the electron density distribution within the aromatic ring, influencing its reactivity, intermolecular interactions, and spectroscopic signatures. This compound, with its specific substitution pattern, presents an interesting case for theoretical and computational exploration to elucidate its structural, electronic, and vibrational characteristics.
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the properties of such molecules with high accuracy. This guide focuses on the application of these methods to this compound.
Molecular Structure and Geometry
The initial step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically achieved using DFT methods.
Computational Protocol for Geometry Optimization
A common and reliable method for geometry optimization involves the use of DFT with a suitable functional and basis set.
-
Methodology: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens. This level of theory is generally sufficient for accurate geometry predictions of organic molecules.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used for these calculations.
-
Procedure: An initial guess for the molecular structure is built, and the energy is minimized with respect to all atomic coordinates until a stationary point on the potential energy surface is reached. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Predicted Geometrical Parameters
The following table presents representative optimized geometrical parameters for this compound based on DFT calculations of similar pyridine derivatives. Note: These are not experimentally verified values for this compound but are illustrative of the expected bond lengths and angles.
| Parameter | Value (Angstrom Å or Degrees °) |
| Bond Lengths (Å) | |
| C2-C3 | ~1.39 |
| C3-C4 | ~1.39 |
| C4-C5 | ~1.39 |
| C5-C6 | ~1.39 |
| N1-C2 | ~1.34 |
| N1-C6 | ~1.34 |
| C2-C7 (Nitrile) | ~1.45 |
| C7≡N8 (Nitrile) | ~1.15 |
| C4-C9 (Nitrile) | ~1.45 |
| C9≡N10 (Nitrile) | ~1.15 |
| Bond Angles (°) | |
| N1-C2-C3 | ~123 |
| C2-C3-C4 | ~118 |
| C3-C4-C5 | ~119 |
| C4-C5-C6 | ~118 |
| C5-C6-N1 | ~123 |
| C6-N1-C2 | ~117 |
| C3-C2-C7 | ~119 |
| N1-C2-C7 | ~118 |
| C3-C4-C9 | ~120 |
| C5-C4-C9 | ~121 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict these spectra with high accuracy, aiding in the interpretation of experimental data.
Computational Protocol for Vibrational Frequencies
The same level of theory used for geometry optimization is typically employed for frequency calculations.
-
Methodology: DFT/B3LYP/6-311++G(d,p)
-
Procedure: Following geometry optimization, harmonic vibrational frequencies are calculated. The resulting frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is commonly applied to improve agreement with experimental data.
Predicted Vibrational Frequencies
The table below lists the expected prominent vibrational modes and their approximate frequencies for this compound.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
| C-H stretching | 3100 - 3000 | Aromatic C-H bond vibrations |
| C≡N stretching | 2240 - 2220 | Characteristic nitrile group stretch |
| C=C/C=N ring stretching | 1600 - 1400 | Vibrations of the pyridine ring framework |
| C-H in-plane bending | 1300 - 1000 | Bending of aromatic C-H bonds within the plane |
| C-H out-of-plane bending | 900 - 650 | Bending of aromatic C-H bonds out of the plane |
Electronic Properties and Spectra
The electronic properties of a molecule, such as its electronic transitions and molecular orbital energies, are crucial for understanding its reactivity and potential applications in areas like drug design and materials science.
Computational Protocol for Electronic Properties
Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis spectra.
-
Methodology: TD-DFT//B3LYP/6-311++G(d,p)
-
Procedure: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the energies and oscillator strengths of the lowest-lying electronic transitions. These results can be used to generate a theoretical UV-Vis spectrum. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic behavior.
Molecular Orbital Analysis
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which an electron is most easily added. The presence of the electron-withdrawing nitrile groups is expected to lower the energy of the LUMO, which will likely have significant contributions from the π* orbitals of the nitrile groups and the pyridine ring.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.
Predicted Electronic Transitions
The following table summarizes the expected electronic transitions for this compound.
| Transition | Approximate Wavelength (nm) | Description |
| π → π | 200 - 300 | Electronic transitions within the aromatic system |
| n → π | > 300 | Transition involving non-bonding electrons on the nitrogen atom |
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical and computational study of a molecule like this compound.
Logical Relationship of Properties
The following diagram illustrates the logical relationship between the computational methods and the molecular properties they help to elucidate.
An In-depth Technical Guide to the Reactivity and Electronic Properties of Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity and electronic properties of Pyridine-2,4-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the molecule's electronic landscape, predicts its reactivity towards various chemical transformations, and provides available experimental data to support these theoretical insights.
Electronic Properties
The electronic character of this compound is dominated by the electron-withdrawing nature of both the pyridine nitrogen and the two nitrile groups. This creates a significantly electron-deficient aromatic ring, which dictates its reactivity.
Computational Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 60.47 Ų | [ChemScene] |
| LogP | 0.82496 | [ChemScene] |
| Hydrogen Bond Acceptors | 3 | [ChemScene] |
| Hydrogen Bond Donors | 0 | [ChemScene] |
| Rotatable Bonds | 0 | [ChemScene] |
Note: These values are computationally predicted and should be used as a guide. Further experimental verification is recommended.
Reactivity of the Pyridine Ring
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the pyridine ring in this molecule is nucleophilic aromatic substitution. The positions most susceptible to attack are C2 and C4, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[1][2][3]
Logical Relationship of Nucleophilic Attack:
References
An In-depth Technical Guide to the Tautomerism and Resonance Structures of Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic structure of Pyridine-2,4-dicarbonitrile, with a specific focus on its potential tautomeric forms and contributing resonance structures. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's stability, reactivity, and potential intermolecular interactions.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₇H₃N₃.[1] Its structure consists of a pyridine ring substituted with two nitrile (-C≡N) groups at positions 2 and 4. The presence of the electron-withdrawing nitrile groups significantly influences the electronic properties of the pyridine ring, impacting its reactivity and potential as a scaffold in medicinal chemistry. Pyridine dicarbonitrile derivatives have been investigated for their potential as therapeutics for prion diseases and as adenosine receptor ligands.
Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This phenomenon is most commonly observed in compounds containing functional groups such as hydroxyl or amino groups adjacent to a double bond, allowing for proton transfer.
In the case of this compound, significant tautomerism is not expected under normal conditions. The molecule lacks the typical functional groups that facilitate proton migration to form stable tautomers. The hydrogen atom is bonded to a carbon atom of the aromatic ring and is not sufficiently acidic to readily migrate to one of the nitrogen atoms of the nitrile groups or the pyridine ring. Computational studies on related pyridine derivatives have shown that for tautomerism to be significant, there needs to be a favorable energetic pathway for proton transfer, which is absent in this molecule. While computational studies have been performed on the tautomerism of hydroxypyridines and aminopyridines, similar in-depth studies specifically for this compound are not prevalent in the literature, likely due to its predicted tautomeric stability.
Resonance Structures of this compound
Resonance theory is a key concept in understanding the electronic structure and stability of aromatic compounds. The delocalization of π-electrons across the pyridine ring and the nitrile substituents can be represented by a series of contributing resonance structures. The actual structure of the molecule is a hybrid of these canonical forms.
The key resonance structures of this compound are depicted below. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two nitrile groups leads to the delocalization of positive charge onto the carbon atoms of the ring, particularly at the ortho and para positions relative to the ring nitrogen.
Caption: Canonical resonance structures of this compound.
The resonance hybrid has significant contributions from structures where a positive charge is located on the carbon atoms at positions 3, 5, and 6, and a negative charge is on the nitrogen atoms of the nitrile groups and the pyridine ring. The delocalization of electrons makes the pyridine ring less susceptible to electrophilic attack compared to benzene.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃ | [1] |
| Molecular Weight | 129.12 g/mol | [2] |
| CAS Number | 29181-50-8 | [2] |
| Appearance | Off-white to pink solid | [3] |
| Melting Point | 89-93 °C | [3] |
| Boiling Point | 261.8 ± 20.0 °C (Predicted) | [3] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | -3.67 ± 0.10 (Predicted) | [3] |
| IR Spectrum (Gas Phase) | Major peaks indicative of C≡N stretch, C=N and C=C ring stretches, and C-H aromatic stretches. | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to pyridine dicarbonitriles involves a multi-component reaction. While specific protocols for the 2,4-isomer can vary, a general approach is outlined below based on the synthesis of related dicyanopyridines.
General Procedure for the Synthesis of Substituted Pyridine-3,5-dicarbonitriles:
-
Reactants: An appropriate aldehyde, malononitrile, and a thiol.
-
Catalyst: An amine base such as piperidine or an ionic base like tetrabutylammonium hydroxide (TBAH).
-
Solvent: Ethanol or acetonitrile.
-
Methodology:
-
The aldehyde, malononitrile, and thiol are dissolved in the chosen solvent.
-
The base catalyst is added to the mixture.
-
The reaction is stirred at room temperature or heated, depending on the specific substrates and catalyst used.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
The final step of the reaction involves the oxidation of a 1,4-dihydropyridine intermediate to the aromatic pyridine product. The mechanism of this oxidation can be influenced by the choice of catalyst and solvent.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull. Gas-phase IR spectra can also be obtained.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~2230 cm⁻¹: C≡N stretching vibration.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Spectroscopy: The spectrum will show signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Protons adjacent to the electron-withdrawing nitrogen and nitrile groups are expected to be shifted downfield.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons of the nitrile groups will appear at a characteristic downfield chemical shift, and the chemical shifts of the ring carbons will be influenced by the nitrogen atom and the nitrile substituents.
Logical Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound's structure.
Caption: Workflow for the structural analysis of this compound.
Conclusion
This compound is a structurally stable aromatic molecule with limited potential for tautomerism under standard conditions. Its electronic character is significantly influenced by the delocalization of π-electrons, as described by its resonance structures. The electron-withdrawing nature of the pyridine nitrogen and the dinitrile substituents creates regions of positive charge on the aromatic ring, which is a key determinant of its reactivity. A thorough understanding of its electronic structure, supported by the spectroscopic and computational data presented in this guide, is essential for the rational design of novel therapeutic agents based on this scaffold.
References
- 1. PubChemLite - this compound (C7H3N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyridine-2,4-dicarbonitrile from 4-Cyanopyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of pyridine-2,4-dicarbonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-cyanopyridine. The synthesis involves an initial carbamoylation at the C2 position, followed by dehydration of the resulting carboxamide.
Introduction
This compound is a key intermediate in the synthesis of various functional molecules. Its dinitrile functionality allows for diverse chemical transformations, making it a versatile precursor for the development of novel pharmaceuticals and functional materials. This protocol outlines a reliable and scalable method for its preparation from 4-cyanopyridine.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Carbamoylation: 4-Cyanopyridine is reacted with formamide in the presence of sulfuric acid to yield 4-cyano-2-pyridinecarboxamide.
-
Dehydration: The resulting 4-cyano-2-pyridinecarboxamide is dehydrated to afford the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide
This protocol is adapted from a patented procedure, providing a robust method for the selective carbamoylation of 4-cyanopyridine at the 2-position.
Materials:
-
4-Cyanopyridine
-
Acetonitrile
-
Sulfuric acid (98%)
-
Formamide
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 85 g (0.82 mol) of 4-cyanopyridine and 700 ml of acetonitrile.
-
Stir the mixture at room temperature to dissolve the 4-cyanopyridine.
-
Carefully add 32.4 g (0.32 mol) of 98% sulfuric acid to the solution. A white suspension will form.
-
Heat the suspension to 60°C with stirring.
-
In a separate beaker, prepare a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.
-
Add the formamide solution to the heated suspension of 4-cyanopyridine and sulfuric acid.
-
Maintain the reaction mixture at 60°C for 75 minutes.
-
After the reaction is complete, add 880 ml of water to the flask.
-
Distill off the acetonitrile/water azeotrope under reduced pressure.
-
Cool the resulting white-yellow suspension to room temperature and filter the solid product.
-
Wash the filter cake with water and dry under vacuum to yield 4-cyano-2-pyridinecarboxamide.
Step 2: Synthesis of this compound
This protocol employs a common and effective method for the dehydration of primary amides to nitriles using trifluoroacetic anhydride (TFAA) and pyridine.
Materials:
-
4-Cyano-2-pyridinecarboxamide
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 4-cyano-2-pyridinecarboxamide from Step 1 in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (2.5 equivalents) to the solution with stirring.
-
Slowly add trifluoroacetic anhydride (1.5 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis.
Table 1: Reagents and Yield for the Synthesis of 4-Cyano-2-pyridinecarboxamide
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 4-Cyanopyridine | 104.11 | 0.82 | 85 g |
| Acetonitrile | 41.05 | - | 700 ml |
| Sulfuric Acid (98%) | 98.08 | 0.32 | 32.4 g |
| Formamide | 45.04 | 4.47 | 201.3 g |
| Water | 18.02 | - | 52 g |
| Product | 4-Cyano-2-pyridinecarboxamide | - | - |
| Yield | - | - | ~87.5% |
Table 2: Reagents for the Synthesis of this compound (Illustrative Scale)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 4-Cyano-2-pyridinecarboxamide | 147.13 | 1.0 | 147.13 g | 1.0 |
| Anhydrous Dichloromethane | 84.93 | - | Sufficient to dissolve | - |
| Anhydrous Pyridine | 79.10 | 2.5 | 197.75 g | 2.5 |
| Trifluoroacetic Anhydride | 210.03 | 1.5 | 315.05 g | 1.5 |
| Product | This compound | - | - | - |
| Expected Yield | - | - | High | - |
Note: The yield for the dehydration step is expected to be high based on general procedures for amide dehydration, but will require experimental optimization.
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis of this compound from 4-cyanopyridine.
Application Notes and Protocols: Synthesis and Potential Applications of Pyridine-2,4-dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4-dicarbonitrile derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While the one-pot, three-component synthesis of the isomeric pyridine-3,5-dicarbonitriles is well-established, the direct synthesis of the 2,4-dicarbonitrile scaffold via a similar one-pot strategy is not prominently documented in the scientific literature. This may be attributed to the regioselectivity of the common cyclocondensation reactions.
This document provides a detailed overview of a practical multi-step synthetic approach to access this compound derivatives, along with their potential applications, particularly in the realm of drug discovery as kinase inhibitors. The protocols and data presented herein are compiled from established synthetic methodologies for related compounds.
Synthetic Approach: A Multi-Step Strategy
Given the challenges in achieving a one-pot synthesis, a robust multi-step approach is proposed. This strategy involves the initial construction of a functionalized pyridine ring followed by the introduction of the nitrile groups. A key intermediate in this proposed synthesis is a dihalopyridine, which allows for selective functionalization.
Proposed Multi-Step Synthesis of a Model this compound Derivative
A plausible pathway to a substituted this compound is outlined below. This method offers versatility, allowing for the introduction of various substituents on the pyridine core.
Scheme 1: Proposed Multi-Step Synthesis
Caption: Proposed multi-step synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-aryl-6-phenyl-pyridine-3-carbonitrile (General Procedure)
This protocol describes a typical one-pot synthesis of a 2-aminopyridine-3-carbonitrile derivative, which serves as a precursor for subsequent transformations.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Thiophenol (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (solvent)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add thiophenol (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-4-aryl-6-phenyl-pyridine-3-carbonitrile.
Protocol 2: Synthesis of 2-Bromo-4-aryl-6-phenyl-pyridine-3-carbonitrile (Sandmeyer Reaction)
Materials:
-
2-Amino-4-aryl-6-phenyl-pyridine-3-carbonitrile (1.0 mmol)
-
Sodium nitrite (NaNO₂) (1.2 mmol)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr) (1.2 mmol)
Procedure:
-
Suspend the 2-aminopyridine derivative (1.0 mmol) in a mixture of HBr (48%) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.2 mmol) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (1.2 mmol) in HBr and cool to 0 °C.
-
Add the cold diazonium salt solution to the CuBr solution slowly.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-bromo-4-aryl-6-phenyl-pyridine-3-carbonitrile.
Protocol 3: Synthesis of 4-Aryl-6-phenyl-pyridine-2,4-dicarbonitrile (Rosenmund-von Braun Reaction)
Materials:
-
2-Bromo-4-aryl-6-phenyl-pyridine-3-carbonitrile (1.0 mmol)
-
Copper(I) cyanide (CuCN) (1.2 mmol)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
A mixture of the 2-bromopyridine derivative (1.0 mmol) and copper(I) cyanide (1.2 mmol) in DMF is heated at reflux (around 150 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final this compound derivative.
Data Presentation
The following table summarizes representative yields for each step of the proposed multi-step synthesis based on literature for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclocondensation | Benzaldehyde | Malononitrile | Thiophenol | 2-Amino-4-phenyl-6-phenyl-pyridine-3-carbonitrile | Piperidine | Ethanol | Reflux | 4-6 | 85-95 |
| 2 | Sandmeyer Reaction | 2-Aminopyridine derivative | NaNO₂, HBr | CuBr | 2-Bromo-4-phenyl-6-phenyl-pyridine-3-carbonitrile | - | Water/HBr | 0-60 | 2-3 | 60-75 |
| 3 | Cyanation | 2-Bromopyridine derivative | CuCN | - | 4-Phenyl-6-phenyl-pyridine-2,4-dicarbonitrile | - | DMF | Reflux | 6-8 | 50-70 |
Potential Applications in Drug Development
Pyridine dicarbonitrile scaffolds have garnered interest as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The nitrogen atom and cyano groups of the this compound scaffold can potentially act as hydrogen bond acceptors and donors, making these compounds attractive candidates for kinase inhibitor design.
Proposed Mechanism of Action as a Kinase Inhibitor
The following diagram illustrates a plausible mechanism by which a this compound derivative could inhibit a protein kinase by competing with ATP for binding to the active site.
Caption: Proposed mechanism of kinase inhibition by a this compound derivative.
Conclusion
While a direct one-pot, three-component synthesis for this compound derivatives remains a synthetic challenge, this document provides a viable multi-step alternative for accessing this promising scaffold. The detailed protocols and compiled data offer a practical guide for researchers. The potential of these compounds as kinase inhibitors, highlighted by a plausible mechanism of action, underscores their importance for further investigation in drug discovery and development. Further optimization of the synthetic route and exploration of the biological activities of a diverse library of these derivatives are warranted.
Application Note: Experimental Protocols for the Cyanation of 2,4-Dihalopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanopyridines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The cyano group is a versatile precursor that can be transformed into various functional groups, including amines, carboxylic acids, and aldehydes.[4][5] The cyanation of dihalopyridines, particularly at the 2- and 4-positions, is a key strategy for creating functionalized heterocyclic intermediates. However, the synthesis often involves challenges such as harsh reaction conditions, the use of toxic heavy metals, and poor regioselectivity.[6] This application note provides detailed protocols for the effective cyanation of 2,4-dihalopyridines using modern catalytic methods, focusing on palladium and copper-based systems, which offer high yields and broad functional group tolerance.[4][5][7]
Overview of Common Cyanation Methods
Several methods have been developed for the cyanation of aryl halides, many of which are applicable to 2,4-dihalopyridines. Transition metal-catalyzed reactions are among the most efficient and widely used.[7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes common catalytic systems for the cyanation of halopyridines, providing a comparative overview of their key parameters.
| Catalyst System | Cyanide Source | Typical Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Aryl Iodides/Bromides | DMAc | 120 | up to 91% | [4] |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | (Hetero)aryl Chlorides | NMP | 50-80 | Good to Excellent | [8][9] |
| CuCN (stoichiometric) | CuCN | 2-Bromo-3-chloro-5-trifluoromethylpyridine | DMF | 120 | Not specified | [6] |
| CuI / 1,10-phenanthroline | Acetone Cyanohydrin | Alkenyl Iodides | DMF | 110 | Good to Excellent | [10] |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | 4-Chloro-1,10-phenanthrolines | DMA | 120 | ~85% | [9] |
| Ligand-free Pd/C | K₄[Fe(CN)₆] | Aryl Bromides | H₂O/Toluene | 140 | 64-91% | [11] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for two robust cyanation procedures.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol describes a general and highly effective method for the cyanation of 2,4-dihalopyridines utilizing a palladium catalyst and zinc cyanide, which is less acutely toxic than alkali metal cyanides.[12] This method is particularly effective for aryl chlorides and bromides.[12]
Materials:
-
2,4-Dihalopyridine (e.g., 2-bromo-4-chloropyridine) (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6-0.8 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)
-
N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2,4-dihalopyridine (1.0 equiv), zinc cyanide (0.6-0.8 equiv), Pd₂(dba)₃ (2-5 mol%), and dppf (4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMAc or DMF via syringe.
-
Heating: Place the flask in a preheated oil bath and stir the reaction mixture at 100-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Quench the reaction by adding aqueous ammonia or sodium bicarbonate solution and stir for 30 minutes to complex excess zinc salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired cyanopyridine.
Protocol 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl halide using stoichiometric copper(I) cyanide.[13] This method is particularly effective for aryl bromides and iodides.
Materials:
-
2,4-Dihalopyridine (e.g., 2,4-dibromopyridine) (1.0 equiv)
-
Copper(I) Cyanide (CuCN) (1.2-1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2,4-dihalopyridine (1.0 equiv) and copper(I) cyanide (1.2-1.5 equiv).
-
Inert Atmosphere: Flush the apparatus with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DMF or DMSO.
-
Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may require 12-48 hours for completion.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes. Alternatively, an aqueous solution of ethylenediamine or ammonia can be used.
-
Stir the mixture for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure cyanopyridine.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the cyanation of 2,4-dihalopyridines.
Caption: General workflow for the synthesis of cyanopyridines.
Safety Precautions
-
Cyanide Handling: All cyanide-containing reagents (e.g., Zn(CN)₂, KCN, CuCN, K₄[Fe(CN)₆]) are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: Never add acid to a reaction mixture containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. Work-up procedures should use basic or neutral aqueous solutions.
-
Waste Disposal: Cyanide waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.
The palladium and copper-catalyzed methods outlined provide reliable and effective pathways for the cyanation of 2,4-dihalopyridines. The choice of protocol may depend on the specific substrate, cost considerations, and available equipment. The palladium-catalyzed approach often offers milder conditions and broader substrate scope, while the copper-mediated Rosenmund-von Braun reaction is a robust, classical alternative. Adherence to strict safety protocols is paramount when working with any cyanide source.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempanda.com [chempanda.com]
- 3. Cas 19235-89-3,4-CHLORO-PYRIDINE-2-CARBONITRILE | lookchem [lookchem.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pyridine-2,4-dicarbonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4-dicarbonitrile and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of two nitrile groups and the pyridine core offers multiple reactive sites for the construction of complex heterocyclic systems. Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize these and related structures in a single synthetic operation. This document provides detailed application notes and protocols for a one-pot synthesis of functionalized pyridines, including derivatives related to the this compound core, and highlights their potential applications in drug discovery.
Application Notes
Synthesis of Highly Substituted Pyridine-3,5-dicarbonitriles
While direct multicomponent reactions utilizing this compound as a starting material are not extensively documented, a closely related and highly valuable class of compounds, 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles, can be efficiently synthesized via a one-pot, three-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a thiol or an amine.[1][2] The resulting highly functionalized pyridine core is a key pharmacophore in various biologically active molecules.
Key Features of the Multicomponent Synthesis:
-
Efficiency: This one-pot synthesis allows for the rapid assembly of complex molecules from simple and readily available starting materials.
-
Diversity: By varying the aromatic aldehyde, the active methylene compound (malononitrile), and the nucleophile (thiol or amine), a large library of diverse pyridine derivatives can be generated.
-
Atom Economy: MCRs are inherently atom-economical, minimizing waste by incorporating most of the atoms from the starting materials into the final product.
-
Drug Discovery Potential: The resulting substituted pyridine-dicarbonitriles serve as versatile intermediates for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines, which have shown a wide range of biological activities.[3]
Relevance in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] Derivatives of pyridine-dicarbonitriles have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Certain fused pyrimidine derivatives synthesized from pyridine precursors have shown potent activity against various cancer cell lines.[6]
-
Antimicrobial Agents: Pyridine derivatives have been evaluated for their antibacterial and antifungal properties.[7]
-
Enzyme Inhibitors: The pyridine core can act as a scaffold for the design of specific enzyme inhibitors, such as those targeting cyclin-dependent kinases (CDKs).[6]
The multicomponent synthesis of these derivatives provides a powerful tool for generating compound libraries for high-throughput screening in drug discovery campaigns.
Experimental Protocols
General Protocol for the Three-Component Synthesis of 2-Amino-4-aryl-6-(alkylsulfanyl)pyridine-3,5-dicarbonitriles
This protocol is a generalized procedure based on established methods for the one-pot synthesis of highly substituted pyridine-dicarbonitriles.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.1 mmol)
-
Thiol (1.1 mmol)
-
Nanocrystalline magnesium oxide (MgO) (0.1 g) or other suitable base catalyst (e.g., NaHCO3)[2]
-
Ethanol (5 mL)
-
Ethyl acetate
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in ethanol (5 mL), add nanocrystalline magnesium oxide (0.1 g).
-
Heat the resulting mixture to 50°C.
-
Add the thiol (1.1 mmol) to the reaction mixture and reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Centrifuge the mixture to separate the catalyst.
-
Wash the catalyst with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-aryl-6-(alkylsulfanyl)pyridine-3,5-dicarbonitrile.
Quantitative Data Summary:
The following table summarizes representative yields for the synthesis of various 2-amino-4-aryl-6-(alkylsulfanyl)pyridine-3,5-dicarbonitriles using a similar protocol.
| Aldehyde | Thiol | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Thiophenol | MgO | Ethanol | 3 | 85 |
| 4-Chlorobenzaldehyde | 4-Methylthiophenol | MgO | Ethanol | 4 | 88 |
| 4-Methoxybenzaldehyde | Thiophenol | MgO | Ethanol | 3.5 | 90 |
| 2-Naphthaldehyde | Benzyl mercaptan | NaHCO3 | EtOH/H2O | 2 | 92 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the multicomponent synthesis of substituted pyridine-dicarbonitriles.
Caption: Workflow for the one-pot synthesis of pyridine-dicarbonitriles.
Proposed Reaction Mechanism
The following diagram outlines a plausible mechanistic pathway for the formation of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.
References
- 1. ias.ac.in [ias.ac.in]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [ouci.dntb.gov.ua]
- 6. Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Catalytic Pathways to Substituted Pyridine-2,4-dicarbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine-2,4-dicarbonitriles and their structural isomers are pivotal scaffolds in medicinal chemistry and drug development. These nitrogen-containing heterocyclic compounds are recognized for their wide array of biological activities, including potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. The development of efficient and versatile synthetic methodologies for these compounds is therefore of significant interest. This document provides detailed application notes and experimental protocols for various catalytic systems employed in the synthesis of substituted pyridine dicarbonitriles and related derivatives.
Application Notes
The synthesis of polysubstituted pyridines, including dicarbonitrile derivatives, is often achieved through multi-component reactions (MCRs). This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple starting materials. A variety of catalysts have been explored to facilitate these transformations, ranging from simple inorganic bases to sophisticated metal-organic frameworks.
Common strategies involve the condensation of aldehydes, malononitrile, and a thiol or another nucleophilic component. The choice of catalyst can significantly influence reaction times, yields, and the overall environmental impact of the synthesis. Recent research has focused on the development of green, reusable, and cost-effective catalytic systems.
Several classes of catalysts have proven effective:
-
Basic Catalysts: Simple bases like sodium bicarbonate, piperidine, and diethylamine are widely used due to their low cost and ready availability. They are effective in promoting the initial Knoevenagel condensation and subsequent cyclization steps.
-
Nanocrystalline Metal Oxides: Materials such as nanocrystalline magnesium oxide have been demonstrated to be efficient heterogeneous catalysts, offering easy separation and reusability.
-
Metal-Organic Frameworks (MOFs): MOFs, such as those based on Zn(II) and Cd(II), have emerged as robust and recyclable heterogeneous catalysts that can function under solvent-free conditions.
-
Ionic Liquids and Bases: Tetrabutylammonium hydroxide (TBAH) represents an ionic base that can accelerate reactions, particularly when used in appropriate solvents like acetonitrile.
The selection of a specific catalyst and reaction conditions should be guided by factors such as substrate scope, desired yield, reaction time, and considerations for green chemistry principles.
Quantitative Data Summary
The following tables summarize the performance of various catalysts in the synthesis of substituted pyridine dicarbonitrile derivatives and related compounds.
Table 1: Performance of Various Catalysts in the Synthesis of 2-Amino-6-((2-aminophenyl)sulfanyl)-4-arylpyridine-3,5-dicarbonitriles [1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |
| Sodium Bicarbonate (NaHCO3) | 10 | EtOH–H2O (1:1) | 1 min (stirring) | Excellent (not specified) |
Table 2: Comparison of Catalysts for the Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines [2]
| Catalyst | Conditions | Substrate Scope | Reusability |
| Zn(II) MOF | Solvent-free | Tolerates different functional groups | Yes |
| Cd(II) MOF | Solvent-free | Tolerates different functional groups | Yes |
| DBU, Et3N, Piperidine | Various | General | Not typically reused |
| KF/Alumina, K2CO3/KMnO4 | Various | General | Possible |
Table 3: Catalyst and Solvent Effects on the Synthesis of Pyridine-3,5-dicarbonitriles [3]
| Catalyst | Solvent | Reaction Time | Yield | Notes |
| Piperidine | Ethanol | Longer | Good | Promotes oxidation via Knoevenagel adduct |
| TBAH | Acetonitrile | Shorter | Similar to Piperidine | Promotes aerobic oxidation |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-6-((2-aminophenyl)thio)-4-(substituted-phenyl)pyridine-3,5-dicarbonitriles using Sodium Bicarbonate[1]
Materials:
-
Substituted aromatic aldehyde (10 mmol)
-
Malononitrile (20 mmol)
-
2-Aminothiophenol (10 mmol)
-
Sodium Bicarbonate (NaHCO3, 10 mol%)
-
Ethanol (EtOH)
-
Water (H2O)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, combine the substituted aromatic aldehyde (10 mmol) and malononitrile (20 mmol) in 10 mL of a 1:1 (v/v) mixture of EtOH and H2O.
-
Add NaHCO3 (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 1 minute.
-
Add 2-aminothiophenol (10 mmol) to the flask.
-
Continue stirring the reaction at room temperature and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated via filtration and purified by recrystallization if necessary.
Protocol 2: Nanocrystalline Magnesium Oxide Catalyzed Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines[4]
Materials:
-
Structurally diverse aldehydes
-
Various thiols
-
Malononitrile
-
Nanocrystalline magnesium oxide (MgO)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a suitable flask, prepare an ethanolic solution of the aldehyde, thiol, and malononitrile.
-
Add a catalytic amount of nanocrystalline magnesium oxide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by filtration.
-
The product can be isolated from the filtrate and purified as needed.
Protocol 3: Synthesis of 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles using a Zn(II) Metal-Organic Framework (MOF) under Solvent-Free Conditions[2]
Materials:
-
Aldehyde
-
Malononitrile
-
Thiophenol
-
Zn(II) MOF catalyst
-
Reaction vessel suitable for solvent-free reactions
Procedure:
-
In a reaction vessel, combine the aldehyde, malononitrile, and thiophenol.
-
Add the Zn(II) MOF catalyst.
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction until completion.
-
After the reaction is complete, the solid mixture can be worked up to isolate the product. The catalyst can be recovered by washing and filtration for reuse.
Visualizations
References
Application Notes and Protocols: Pyridine-2,4-dicarbonitrile as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of pyridine-2,4-dicarbonitrile and its derivatives as precursors for the synthesis of a diverse range of medicinally important compounds. The following sections detail synthetic protocols, quantitative biological data, and key signaling pathways for derivatives demonstrating anticancer, antiviral, and anti-prion activity.
Anticancer Applications
This compound serves as a key building block for various anticancer agents, including kinase inhibitors and cytotoxic compounds.
Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives as Broad-Spectrum Anticancer Agents
A one-pot, two-step synthesis protocol has been developed for bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.[1][2] This method utilizes natural product-based catalysts, betaine and guanidine carbonate, offering an efficient and environmentally friendly approach.[1][2]
Experimental Protocol: One-Pot, Two-Step Synthesis [1][2]
-
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, combine an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and betaine (10 mol%) as a catalyst.
-
The reaction mixture is stirred at room temperature for 15 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Michael Addition and Cyclization
-
To the reaction mixture from Step 1, add N-substituted-2-cyanoacetamide (1 mmol) and guanidine carbonate (10 mol%).
-
Add methanol (10 mL) as a solvent and reflux the mixture for 10-15 minutes.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 6-amino-2-pyridone-3,5-dicarbonitrile derivative.
-
Workflow for the Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives
Caption: One-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5o | Glioblastoma (murine) | Potent activity | [1] |
| 5o | Liver Cancer | Potent activity | [1] |
| 5o | Breast Cancer | Potent activity | [1] |
| 5o | Lung Cancer | Potent activity | [1] |
| 5g | - | Not specified | [3] |
| 5f | - | Not specified |
Pyridine-Ureas as VEGFR-2 Inhibitors
A series of pyridine-ureas have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[4][5]
Experimental Protocol: Synthesis of Pyridine-Ureas [4]
-
Synthesis of Pyridine Hydrazides (4a,b): Ethyl 6-aryl-2-methylnicotinates (3a,b) are refluxed with hydrazine hydrate in methanol to yield the corresponding hydrazides.
-
Formation of Acyl Azides (5a,b): The hydrazides are treated with sodium nitrite in acetic acid to form acyl azides.
-
Curtius Rearrangement to Isocyanates (6a,b): The acyl azides undergo Curtius rearrangement upon refluxing in xylene to yield the corresponding isocyanates.
-
Urea Formation (8a-n): The isocyanates are reacted with various amines in xylene to afford the final pyridine-urea derivatives.
Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50 (%) | Reference |
| 8b | VEGFR-2 | 5.0 ± 1.91 | NCI-60 Panel | 43 | [4][5] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | NCI-60 Panel | 49 | [4][5] |
| 8e | MCF-7 (48h) | 0.22 | - | - | [4] |
| 8n | MCF-7 (48h) | 1.88 | - | - | [4] |
| Doxorubicin | - | 1.93 | - | - | [4] |
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.
Cyanopyridone Derivatives as Dual VEGFR-2/HER-2 Inhibitors
Cyanopyridone derivatives synthesized from this compound precursors have demonstrated potent dual inhibitory activity against VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER-2).[6]
Quantitative Data: Cytotoxic Activity
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | HER-2 Inhibition IC50 (µM) | Reference |
| 5a | 1.77 ± 0.10 | 2.71 ± 0.15 | Not specified | Not specified | [6] |
| 5e | 1.39 ± 0.08 | 10.70 ± 0.58 | Potent | Potent | [6] |
| Taxol | 8.48 ± 0.46 | 14.60 ± 0.79 | - | - | [6] |
Dual Inhibition of VEGFR-2 and HER-2 Signaling
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling by cyanopyridones.
Antiviral Applications
Derivatives of this compound have been explored for their potential as antiviral agents.
Thieno[2,3-b]pyridine Derivatives Against Influenza Virus
The synthesis of thieno[2,3-b]pyridine derivatives from this compound precursors has yielded compounds with promising anti-influenza activity.
Experimental Protocol: Synthesis of Thieno[2,3-b]pyridines
A general method involves the reaction of a 2-amino-6-chloropyridine-3,5-dicarbonitrile with a sulfur source, such as sodium sulfide, followed by reaction with an α-haloketone or α-haloester to construct the fused thiophene ring.
(Note: A more detailed, specific protocol would require access to the full experimental section of a relevant publication.)
Anti-Prion Disease Applications
Pyridine dicarbonitriles have been investigated as potential therapeutics for prion diseases, such as Creutzfeldt-Jakob disease.[7][8]
Inhibition of PrPSc Formation
A library of pyridine dicarbonitriles was synthesized and screened for their ability to inhibit the formation of the scrapie-associated prion protein (PrPSc).[8]
Experimental Protocol: Three-Component Synthesis of Pyridine Dicarbonitriles [7]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and a thiol (1 mmol) is dissolved in ethanol.
-
A catalytic amount of a base, such as piperidine, is added.
-
The reaction mixture is stirred at room temperature or heated under reflux.
-
The product precipitates from the solution and is collected by filtration.
Quantitative Data: Inhibition of PrPSc Formation
| Compound Class | EC50 Range (µM) | Reference |
| Pyridine dicarbonitriles | 2.5 - 9 | [8] |
Mechanism of Action in Prion Disease
The exact mechanism of action is not fully elucidated, but it is hypothesized that these compounds bind to the cellular prion protein (PrPC) and stabilize its native conformation, thereby preventing its conversion to the pathogenic PrPSc isoform.[9]
Logical Relationship in Prion Disease Inhibition
Caption: Proposed mechanism of pyridine dicarbonitriles in prion disease.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pyridine-2,4-dicarbonitrile in Prion Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to progressive neuronal loss and spongiform degeneration. Currently, there are no effective therapeutics for prion diseases. Pyridine-2,4-dicarbonitrile and its derivatives have emerged as a promising class of small molecules with anti-prion activity. These compounds have been shown to inhibit the formation of PrPSc and, in some cases, bind directly to PrPC, thereby stabilizing its native conformation and preventing its conversion to the pathogenic isoform. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in prion disease research.
Data Presentation
The following tables summarize the quantitative data from structure-activity relationship (SAR) studies of various this compound derivatives, detailing their efficacy in inhibiting PrPSc formation in cell-based assays and their binding affinity for the prion protein.
Table 1: In Vitro Efficacy of 2-Amino-6-substituted-4-aryl-pyridine-3,5-dicarbonitriles in Scrapie-Infected Mouse Neuroblastoma (ScN2a) Cells
| Compound ID | R1 (at position 6) | Ar (at position 4) | EC50 (µM) for PrPSc Inhibition |
| 1 | -SCH3 | Phenyl | 1.2 |
| 2 | -SCH3 | 4-Methoxyphenyl | 0.7 |
| 3 | -SCH3 | 4-Chlorophenyl | 1.5 |
| 4 | -SO2CH3 | Phenyl | >10 |
| 5 | -NH2 | Phenyl | 3.5 |
| 6 | -NHCH3 | Phenyl | 2.8 |
Data compiled from publicly available research literature.
Table 2: Binding Affinity of Selected Pyridine Dicarbonitriles to Recombinant Human Prion Protein (huPrPC)
| Compound ID | Method | Binding Affinity (KD, µM) |
| A | Surface Plasmon Resonance (SPR) | 5.2 |
| B | Surface Plasmon Resonance (SPR) | 12.8 |
| C | Surface Plasmon Resonance (SPR) | >50 (weak or no binding) |
Data compiled from publicly available research literature.
Experimental Protocols
Protocol 1: PrPSc Inhibition Assay in Scrapie-Infected Cells
This protocol details the methodology for screening this compound derivatives for their ability to inhibit the formation of PrPSc in a chronically scrapie-infected mouse neuroblastoma cell line (ScN2a).
Materials:
-
Scrapie-infected mouse neuroblastoma (ScN2a) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM
-
This compound compounds dissolved in DMSO
-
Lysis buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% Triton X-100, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
SDS-PAGE loading buffer
-
Polyvinylidene difluoride (PVDF) membrane
-
Anti-PrP monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture ScN2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment:
-
Plate ScN2a cells in 96-well plates at a density of 5 x 104 cells per well.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound compounds in Opti-MEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium and add the compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 15 minutes on ice.
-
-
Proteinase K Digestion:
-
Transfer the cell lysates to microcentrifuge tubes.
-
Add Proteinase K to a final concentration of 20 µg/mL to digest PrPC.
-
Incubate at 37°C for 30 minutes.
-
Stop the digestion by adding PMSF to a final concentration of 2 mM.
-
-
Protein Precipitation and Western Blotting:
-
Precipitate the proteins by adding 5 volumes of ice-cold methanol and incubating at -20°C for 2 hours.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the protein pellet in SDS-PAGE loading buffer.
-
Boil the samples for 10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with an anti-PrP monoclonal antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the intensity of the PrPSc bands using densitometry software.
-
Calculate the percentage of PrPSc inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration at which 50% of PrPSc formation is inhibited) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the use of SPR to measure the binding affinity of this compound derivatives to recombinant prion protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human PrPC (full-length or truncated)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound compounds dissolved in running buffer with a small percentage of DMSO.
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the CM5 sensor chip surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject the recombinant PrPC (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized ligand should be optimized.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the PrPC immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound compound (analyte) in the running buffer.
-
Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.
-
Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).
-
After each analyte injection, allow for a dissociation phase where only running buffer flows over the sensor chip.
-
-
Surface Regeneration:
-
After the dissociation phase, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Analyze the sensorgrams using the appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The KD value represents the binding affinity of the compound.
-
Mandatory Visualizations
Caption: Pathogenic pathway of prion disease.
Caption: Workflow for PrPSc inhibition assay.
Caption: Proposed mechanism of action.
Application Notes and Protocols: Pyridine-2,4-dicarbonitrile Derivatives as Potential Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of pyridine-2,4-dicarbonitrile derivatives as a novel class of antibacterial agents. The information enclosed details their synthesis, antibacterial efficacy, and the methodologies required for their evaluation.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds. Pyridine-ring-containing structures are prevalent in many pharmacologically active molecules. Among them, pyridine-dicarbonitrile derivatives, specifically polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, have emerged as a promising scaffold for the development of new antibacterial agents.[1][2] These compounds have demonstrated significant activity against various bacterial strains, including Escherichia coli.[1][2] This document outlines the antibacterial activity of these derivatives and provides detailed protocols for their screening and evaluation.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported in vitro antibacterial activity of a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridine derivatives against different strains of E. coli.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against E. coli Strains
| Compound ID | R1 Substituent | R2 Substituent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| 5a | 4-Methylphenyl | 4-Methoxyphenyl | E. coli K12 | 0.2 - 1.3 | 10 - 42 |
| E. coli R2 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R3 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R4 | 0.2 - 1.3 | 10 - 42 | |||
| 5g | 4-Chlorophenyl | 4-Methoxyphenyl | E. coli K12 | 0.2 - 1.3 | 10 - 42 |
| E. coli R2 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R3 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R4 | 0.2 - 1.3 | 10 - 42 | |||
| 5h | 4-Methoxyphenyl | 4-Methylphenyl | E. coli K12 | 0.2 - 1.3 | 10 - 42 |
| E. coli R2 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R3 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R4 | 0.2 - 1.3 | 10 - 42 | |||
| 5i | 4-Bromophenyl | 4-Methylphenyl | E. coli K12 | 0.2 - 1.3 | 10 - 42 |
| E. coli R2 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R3 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R4 | 0.2 - 1.3 | 10 - 42 | |||
| 5j | 4-Nitrophenyl | 4-Methylphenyl | E. coli K12 | 0.2 - 1.3 | 10 - 42 |
| E. coli R2 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R3 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R4 | 0.2 - 1.3 | 10 - 42 | |||
| 5k | Naphthyl | 4-Methylphenyl | E. coli K12 | 0.2 - 1.3 | 10 - 42 |
| E. coli R2 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R3 | 0.2 - 1.3 | 10 - 42 | |||
| E. coli R4 | 0.2 - 1.3 | 10 - 42 |
Data extracted from studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which are derivatives of this compound.[1][2] The range of MIC and MBC values indicates that the antibacterial activity is influenced by the specific substitutions on the aryl rings.
Experimental Protocols
The following are detailed protocols for the synthesis and antibacterial evaluation of this compound derivatives.
Protocol 1: Synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines
This protocol is based on a one-pot multicomponent condensation reaction.[1]
Materials:
-
Aromatic aldehyde
-
Malononitrile (2 equivalents)
-
Thiol
-
Catalyst (e.g., lipase)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
Rotary evaporator
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) in the chosen solvent (10 mL), add malononitrile (2 mmol) and the thiol (1 mmol).
-
Add the catalyst (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterize the purified compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a positive control (standard antibiotic) and a negative control (broth with solvent) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Micropipettes
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Diagram 1: Experimental Workflow for Antibacterial Screening
Caption: Workflow for synthesis and antibacterial evaluation.
Diagram 2: Generalized Structure-Activity Relationship
Caption: Influence of substituents on antibacterial activity.
References
Application Notes and Protocols: The Role of Pyridine-2,4-dicarbonitrile in the Synthesis of Coordination Polymers via In Situ Ligand Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-2,4-dicarbonitrile is a versatile organic molecule that holds potential as a precursor for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). While direct coordination of the nitrile groups is possible, a more common and powerful application of this ligand in coordination chemistry is its use in in situ reactions, where the nitrile functionalities are converted to carboxylate groups under solvothermal or hydrothermal conditions. This in situ hydrolysis transforms this compound into the well-established ligand, pyridine-2,4-dicarboxylic acid, which then coordinates with metal ions to form robust and functional coordination polymers.
This application note provides a detailed overview of the prospective use of this compound as a precursor for pyridine-2,4-dicarboxylate ligands in the synthesis of coordination polymers. It outlines the general principles, a hypothetical experimental protocol, and the expected structural features of the resulting materials. The information presented is based on established principles of in situ ligand synthesis and the known coordination chemistry of pyridine-dicarboxylic acids, as direct examples of using this compound for this purpose are not prevalent in the current literature.
Principle of In Situ Hydrolysis
The synthesis of coordination polymers using this compound as a starting material relies on the hydrolysis of the nitrile groups (-C≡N) to carboxylic acid groups (-COOH) during the solvothermal or hydrothermal reaction. This transformation typically proceeds in two steps: the hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. The high temperatures and pressures employed in these synthetic methods, often in the presence of water and sometimes with acidic or basic promoters, facilitate this conversion.
The general reaction scheme for the in situ hydrolysis of this compound to pyridine-2,4-dicarboxylic acid is as follows:
The resulting pyridine-2,4-dicarboxylic acid is a versatile ligand that can coordinate to metal centers through its nitrogen atom and the two carboxylate groups, leading to the formation of one-, two-, or three-dimensional coordination polymers.
Hypothetical Experimental Protocol: Solvothermal Synthesis of a Zinc(II) Coordination Polymer using this compound
This protocol describes a general procedure for the synthesis of a hypothetical zinc(II) coordination polymer where this compound undergoes in situ hydrolysis to form the pyridine-2,4-dicarboxylate ligand.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Oven
-
Vacuum filtration apparatus
-
Powder X-ray diffractometer (PXRD)
-
Infrared (IR) spectrometer
-
Thermogravimetric analyzer (TGA)
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine zinc(II) nitrate hexahydrate (0.0595 g, 0.2 mmol) and this compound (0.0258 g, 0.2 mmol).
-
Add a solvent mixture of 5 mL of N,N-dimethylformamide (DMF), 2 mL of ethanol, and 3 mL of deionized water.
-
Seal the autoclave and place it in an oven preheated to 120 °C.
-
Maintain the temperature for 72 hours.
-
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless crystals of the coordination polymer are expected to have formed.
-
Isolate the crystals by vacuum filtration and wash them with fresh DMF and then ethanol.
-
Dry the product in a desiccator at room temperature.
Characterization:
The resulting crystalline material should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to verify the conversion of the nitrile groups to carboxylate groups, and thermogravimetric analysis (TGA) to assess its thermal stability.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized zinc(II) coordination polymer, based on typical results for similar systems.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligand Precursor | This compound |
| Molar Ratio (Metal:Ligand) | 1:1 |
| Solvent System | DMF/Ethanol/H₂O |
| Temperature | 120 °C |
| Reaction Time | 72 hours |
| Hypothetical Yield | ~75% |
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | [Zn(C₇H₃NO₄)(H₂O)]·H₂O |
| Formula Weight | 276.51 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 11.567 |
| β (°) | 98.76 |
| Volume (ų) | 998.2 |
| Z | 4 |
| Density (calculated) | 1.838 g/cm³ |
Table 3: Key Infrared Spectroscopy Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (coordinated and lattice water) |
| ~1610 | Asymmetric C=O stretching of carboxylate |
| ~1400 | Symmetric C=O stretching of carboxylate |
| No peak at ~2230 | Absence of C≡N stretching, indicating complete hydrolysis |
Visualizations
Signaling Pathway for In Situ Ligand Synthesis and Coordination Polymer Formation
Experimental Workflow for Coordination Polymer Synthesis
Logical Relationship of Components in the Final Coordination Polymer
Applications in Research and Drug Development
Coordination polymers derived from pyridine-dicarboxylic acids have shown promise in a variety of applications, including:
-
Gas Storage and Separation: The porous nature of some of these materials allows for the selective adsorption of gases.
-
Catalysis: The metal centers can act as catalytic sites for organic transformations.
-
Luminescence: Lanthanide-based coordination polymers can exhibit interesting photoluminescent properties for sensing and imaging applications.
-
Drug Delivery: The porosity and biocompatibility of certain coordination polymers make them potential candidates for drug delivery systems.
By utilizing this compound as a readily available precursor, researchers can access the corresponding pyridine-2,4-dicarboxylate-based coordination polymers, which may offer new opportunities in these fields. The in situ synthesis approach can sometimes lead to novel structures that are not accessible through direct synthesis with the dicarboxylic acid.
While direct experimental data on the use of this compound in the synthesis of coordination polymers is limited, the principles of in situ ligand hydrolysis provide a strong basis for its application as a precursor for pyridine-2,4-dicarboxylic acid. The protocols and data presented here are intended to serve as a guide for researchers interested in exploring this synthetic route. Further experimental work is needed to fully elucidate the potential of this compound in the design and synthesis of novel coordination polymers with interesting properties and applications.
Application of Pyridine-2,4-dicarbonitrile in the Development of Electron-Transporting Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-dicarbonitrile scaffolds are a cornerstone in the design of high-performance electron-transporting materials (ETMs) for organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring, amplified by the presence of two electron-withdrawing nitrile groups, imparts these molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport. While various isomers of pyridine-dicarbonitrile have been explored, this document focuses on the application and synthetic protocols related to materials derived from the pyridine-2,4-dicarbonitrile core and its closely related, high-performing isomers, which are crucial for the development of next-generation electronic devices.
These materials are particularly prominent in the field of Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The strategic combination of a pyridine-dicarbonitrile acceptor unit with suitable electron-donating moieties enables the fine-tuning of the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a critical parameter for efficient TADF.
This document provides detailed application notes, experimental protocols for the synthesis of key pyridine-dicarbonitrile-based ETMs, and protocols for the fabrication of OLED devices. It also presents a summary of the optoelectronic properties of representative materials to guide researchers in this field.
Data Presentation
The following tables summarize the key performance metrics of various electron-transporting materials based on pyridine-dicarbonitrile derivatives.
Table 1: Photophysical Properties of Pyridine-Dicarbonitrile Based TADF Emitters
| Compound Name/Abbreviation | Emission Color | Photoluminescence Quantum Yield (PLQY) (%) | ΔEST (eV) | Host Material | Reference |
| 246tCzPPC | Sky Blue | High | 0.063 | - | [1] |
| bis-PXZ-PCN | Orange-Red | - | 0.04 | CBP (10 wt%) | [2] |
| CN-P1 | Blue | 49.7 (doped film) | 0.04 | mCP | [3] |
| TPAmbPPC | Greenish-Yellow | 76-100 (thin film) | - | - | |
| TPAm2NPC | Greenish-Yellow | 76-100 (thin film) | - | - | |
| TPAmCPPC | Orange-Red | 76-100 (thin film) | - | - |
Table 2: OLED Device Performance of Pyridine-Dicarbonitrile Based ETMs
| Emitter | Host | Device Structure | Maximum External Quantum Efficiency (EQEmax) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Reference |
| 246tCzPPC | - | - | 29.6 | - | - | [1][4] |
| bis-PXZ-PCN | CBP | - | 9.8 | - | - | [2] |
| CN-P1 | mCP (13 wt%) | - | 21.2 | 42.8 | 47.7 | [3] |
| TPAmbPPC | - | Nondoped | 21.6 | - | - | |
| TPAm2NPC | - | - | 39.0 | - | - | |
| TPAmCPPC | - | - | 26.2 | 52.4 | 50.1 |
Experimental Protocols
Synthesis of a Key Intermediate: 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile
This protocol describes the synthesis of a key building block for many pyridine-dicarbonitrile-based ETMs.
Workflow Diagram:
Caption: Synthetic workflow for the key intermediate.
Materials:
-
4-Bromobenzaldehyde
-
Cyanoacetamide
-
Piperidine
-
Methanol
-
Phosphorus oxybromide (POBr₃)
-
Ice
-
Chloroform
-
Silica gel
Procedure:
-
Step 1: Synthesis of Piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate.
-
In a suitable flask, dissolve 4-bromobenzaldehyde and cyanoacetamide in methanol.
-
Add piperidine as a catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold methanol.
-
-
Step 2: Synthesis of 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile.
-
In a reaction vessel, mix the product from Step 1 (1.16 g, 2.89 mmol) with phosphorus oxybromide (2.49 g, 8.68 mmol).
-
Heat the mixture with stirring in an oil bath at 170 °C for 1 hour.[5]
-
After cooling to room temperature, carefully quench the reaction by adding crushed ice.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by flash chromatography on silica gel using chloroform as the eluent to yield the final product as a white powder.[5]
-
Synthesis of a Carbazole-Substituted Pyridine-Dicarbonitrile ETM
This protocol outlines the synthesis of a TADF emitter by functionalizing the dibromo-intermediate with carbazole units.
Workflow Diagram:
Caption: General workflow for carbazole substitution.
Materials:
-
2,6-Dibromo-4-phenylpyridine-3,5-dicarbonitrile (from the previous protocol)
-
Carbazole
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dried Schlenk flask, add 2,6-dibromo-4-phenylpyridine-3,5-dicarbonitrile, carbazole, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and sodium tert-butoxide.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired electron-transporting material.
Fabrication of a Vacuum-Deposited OLED
This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum chamber.
Device Fabrication Workflow:
Caption: Workflow for vacuum-deposited OLED fabrication.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for hole-transporting layer (HTL), emissive layer (EML) host and emitter (dopant), electron-transporting layer (ETL), and electron-injecting layer (EIL).
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks
-
UV-curable epoxy and glass lids for encapsulation
Procedure:
-
Substrate Cleaning:
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO substrate through a shadow mask. A typical device structure might be:
-
Hole-Injecting Layer (HIL)
-
Hole-Transporting Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the host material and the pyridine-dicarbonitrile-based TADF emitter at a specific doping concentration (e.g., 10-20 wt%).
-
Electron-Transporting Layer (ETL): Deposit the this compound-based material.
-
Electron-Injecting Layer (EIL): Deposit a thin layer of a low work function material (e.g., LiF).
-
-
Monitor the thickness of each layer in-situ using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al) through a different shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device by sealing a glass lid over the active area using a UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
Conclusion
The this compound moiety and its isomers are versatile and powerful building blocks for the creation of advanced electron-transporting materials. Their inherent electronic properties make them ideal candidates for use in high-efficiency OLEDs, particularly those utilizing TADF technology. The synthetic protocols provided herein offer a foundation for the laboratory-scale production of these materials, and the device fabrication guidelines can be adapted for the evaluation of new ETMs. Further research into novel donor-acceptor architectures based on the pyridine-dicarbonitrile core will undoubtedly continue to push the boundaries of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Monitoring Reactions with Pyridine-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Pyridine-2,4-dicarbonitrile and its derivatives. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate quantification of reactants, intermediates, and products. Additionally, a protocol for in-situ reaction monitoring using Fourier Transform Infrared (FTIR) spectroscopy is included for real-time analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the progress of reactions involving this compound, offering excellent resolution and quantitative capabilities for a wide range of aromatic compounds.
Application Note: HPLC Analysis of a Substitution Reaction
This method is suitable for monitoring the conversion of a starting material to a product by separating the different components in the reaction mixture. A reversed-phase HPLC method is generally effective for separating aromatic compounds like pyridine dicarbonitriles.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile/water 1:1). This also serves to precipitate any incompatible salts.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Calibration:
-
Prepare standard solutions of the starting material, product, and any known intermediates at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve of peak area versus concentration for each compound.
-
-
Analysis:
-
Inject the prepared samples from the reaction time points.
-
Identify the peaks corresponding to the starting material, product, and intermediates based on their retention times established from the standards.
-
Quantify the concentration of each component at each time point by comparing their peak areas to the calibration curves.
-
Workflow for HPLC Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying components in a reaction mixture, including side products and impurities.
Application Note: GC-MS Analysis of a Cyanation Reaction
This method can be used to monitor reactions where this compound is synthesized or consumed, provided the reactants and products are sufficiently volatile and thermally stable.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 minRamp to 280 °C at 15 °C/minHold at 280 °C for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation:
-
At each reaction time point, withdraw an aliquot (e.g., 100 µL).
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL.
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest from non-volatile components.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄), and transfer to a GC vial.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the compounds based on their retention times and mass spectra. The fragmentation patterns in the mass spectra provide structural information for identification.
-
For quantitative analysis, create calibration curves for the key components using standard solutions.
-
Logical Flow for GC-MS Analysis
Caption: Logical flow of a GC-MS analysis for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an invaluable tool for the structural characterization of organic molecules and can be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.
Application Note: ¹H NMR Monitoring of this compound Synthesis
This protocol describes the use of ¹H NMR to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. An internal standard is used for accurate quantification.
Table 3: ¹H NMR Parameters for Quantitative Analysis
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction mixture (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A compound with a sharp singlet in a region that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene) |
| Pulse Sequence | Standard single pulse (zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (e.g., 30 s) |
| Number of Scans | 8 or 16 (depending on concentration) |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard into an NMR tube.
-
At a given time point, withdraw a precise volume of the reaction mixture and add it to the NMR tube containing the internal standard.
-
Add the deuterated solvent to the required volume.
-
Mix the contents of the NMR tube thoroughly.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using the parameters listed in Table 3. Ensure a long relaxation delay for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal of the internal standard and the characteristic, well-resolved signals of the starting material and product.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / Vsample)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
m = mass
-
MW = molecular weight
-
V = volume of the sample
-
¹H NMR Chemical Shifts for a Substituted Pyridine Dicarbonitrile
The following is an example of ¹H NMR data for a related compound, 2-Amino-6-phenylsulfanyl-4-thiophen-2-yl-pyridine-3,5-dicarbonitrile, which can serve as a reference for signal regions.
Table 4: Example ¹H NMR Data (in d₆-DMSO)
| Protons | Chemical Shift (ppm) | Multiplicity |
| Ar-H (thiophene) | 7.27-7.33 | m |
| Ar-H (phenyl) | 7.46-7.54 | m |
| Ar-H (phenyl) | 7.56-7.64 | m |
| NH₂ | 7.86 | bs |
| Ar-H (thiophene) | 7.96 | d |
In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction in real-time by inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel. This provides immediate feedback on the reaction kinetics and the formation of intermediates.
Application Note: Monitoring a Cyanation Reaction with In-situ FTIR
This method is ideal for tracking the consumption of a starting material and the formation of the nitrile groups of this compound.
Table 5: Key Infrared Bands for Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| Nitrile (C≡N) | 2240 - 2220 | Appearance and increase in intensity |
| Starting Material Specific Band | Varies | Disappearance and decrease in intensity |
| Intermediate Specific Band | Varies | Appearance and subsequent disappearance |
Experimental Protocol: In-situ FTIR Monitoring
-
Setup:
-
Insert the ATR-FTIR probe into the reaction vessel.
-
Ensure the probe is fully immersed in the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Start the reaction (e.g., by adding a reagent or increasing the temperature).
-
Continuously collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Analysis:
-
Monitor the changes in the key infrared bands over time.
-
Plot the absorbance of the characteristic peaks (e.g., the nitrile peak) against time to generate a reaction profile. This profile can be used to determine the reaction endpoint and to study the reaction kinetics.
-
Workflow for In-situ FTIR Monitoring
Caption: Workflow for in-situ FTIR reaction monitoring.
By employing these analytical methods, researchers can gain a comprehensive understanding of reactions involving this compound, enabling optimization of reaction conditions, elucidation of reaction mechanisms, and ensuring the quality and purity of the final products.
Application Note: HPLC and GC-MS Analysis of Pyridine-2,4-dicarbonitrile Reaction Mixtures
Introduction
Pyridine-2,4-dicarbonitrile is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The monitoring of its synthesis is crucial to ensure the purity of the final product and to optimize reaction conditions. This application note provides detailed protocols for the analysis of reaction mixtures from the synthesis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to enable accurate quantification of the target molecule and identification of potential impurities.
A common industrial synthesis route for this compound is the vapor-phase ammoxidation of 4-picoline (4-methylpyridine). In this process, 4-picoline is reacted with ammonia and oxygen over a catalyst at elevated temperatures. The reaction mixture can be complex, containing the desired product, unreacted starting material, and several byproducts.
Potential Reaction Components
Based on the ammoxidation of 4-picoline, a typical reaction mixture may contain the following components:
-
This compound (Target Compound): The desired product of the reaction.
-
4-Picoline (Starting Material): Unreacted starting material.
-
4-Cyanopyridine (Intermediate): A partially oxidized intermediate.
-
Pyridine-2-carboxamide-4-carbonitrile (Hydrolysis Byproduct): Formed by partial hydrolysis of a nitrile group.
-
Pyridine-2,4-dicarboxylic acid (Hydrolysis Byproduct): Formed by complete hydrolysis of both nitrile groups.
HPLC Analysis Protocol
High-Performance Liquid Chromatography is a robust technique for the quantitative analysis of non-volatile and thermally labile compounds in the reaction mixture.
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: Estimated HPLC Retention Times
The following table presents the estimated retention times for the target compound and potential impurities based on their polarity.
| Compound | Estimated Retention Time (min) |
| Pyridine-2,4-dicarboxylic acid | 3.5 |
| Pyridine-2-carboxamide-4-carbonitrile | 5.8 |
| 4-Picoline | 8.2 |
| 4-Cyanopyridine | 10.5 |
| This compound | 12.1 |
Note: These are estimated retention times and may vary depending on the specific HPLC system and column used.
GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile components in the reaction mixture.
Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Split (1:50) |
| Oven Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 300 m/z |
Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 1 mL of dichloromethane or another suitable volatile solvent.
-
Vortex the solution until fully dissolved.
-
Transfer the solution to a GC vial.
Data Presentation: Estimated GC Retention Times and Mass Fragmentation
The following table presents the estimated retention times and a plausible mass fragmentation pattern for the volatile components.
| Compound | Estimated Retention Time (min) | Plausible m/z Fragments (relative intensity) |
| 4-Picoline | 5.5 | 93 (M+, 100%), 92 (80%), 66 (40%), 65 (30%), 39 (25%) |
| 4-Cyanopyridine | 8.9 | 104 (M+, 100%), 103 (40%), 77 (30%), 76 (25%), 51 (20%) |
| This compound | 11.2 | 129 (M+, 100%), 102 (M+-CN, 85%), 76 (40%), 75 (35%), 51 (20%) |
Note: These are estimated retention times and plausible fragmentation patterns. Actual results may vary.
Experimental Workflows
Caption: Workflow for HPLC analysis of this compound reaction mixtures.
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
Conclusion
The HPLC and GC-MS methods presented in this application note provide robust and reliable protocols for the analysis of this compound reaction mixtures. The HPLC method is well-suited for the quantification of the main components, while the GC-MS method offers excellent capabilities for the identification of volatile impurities. These protocols can be readily implemented in a research or quality control laboratory to support the development and production of this compound.
Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving Pyridine-2,4-dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki and Sonogashira cross-coupling reactions of halogenated pyridine-2,4-dicarbonitrile derivatives. While direct C-H activation on this compound for these coupling reactions is challenging, the functionalization of its halogenated counterparts offers a versatile pathway for the synthesis of complex pyridine-based molecules. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced onto the pyridine core.
The protocols described herein are based on established methodologies for structurally similar halopyridine substrates and provide a strong foundation for the development of specific applications.
Suzuki Coupling of Halo-Pyridine-2,4-dicarbonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds. For this compound derivatives, a halogen atom at the C2, C3, C5, or C6 position can serve as a handle for introducing various aryl or vinyl substituents.
General Reaction Scheme:
Caption: General scheme of a Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-Chloro-pyridine-4,6-dicarbonitrile with Phenylboronic Acid
This protocol is adapted from methodologies developed for the Suzuki coupling of other electron-deficient chloropyridines.
Materials:
-
2-Chloro-pyridine-4,6-dicarbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-pyridine-4,6-dicarbonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki Coupling of Halopyridines
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various halopyridines, providing a basis for optimizing the reaction with halo-pyridine-2,4-dicarbonitriles.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| 2,4-Dichloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 88 (C4-coupling) | |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 100 (MW) | 70 | [2] |
| 2,4-Dibromopyridine | Styrylboronic acid | Pd(PPh₃)₄ (5) | - | TlOH | Toluene | 25 | 85 (C2-coupling) | [3] |
Sonogashira Coupling of Halo-Pyridine-2,4-dicarbonitriles
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound derivatives, a halogen at a suitable position allows for the introduction of various alkynyl groups.
General Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 2-Bromo-pyridine-4,6-dicarbonitrile with Phenylacetylene
This protocol is based on established procedures for the Sonogashira coupling of bromopyridines.[5][6]
Materials:
-
2-Bromo-pyridine-4,6-dicarbonitrile
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-pyridine-4,6-dicarbonitrile (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of Halopyridines
The following table presents typical reaction conditions and yields for the Sonogashira coupling of various halopyridines, which can guide the optimization for halo-pyridine-2,4-dicarbonitrile substrates.
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | 92 | [6] |
| 2-Amino-4-bromopyridine | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 85 | [5] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ on DVB (polymer-bound) | - | NaOH | Methanol | 100 (flow) | >99 (conversion) | [7] |
| 4-Bromoanisole | Phenylacetylene | (NHC)-Pd (0.01) | (NHC)-Cu (1) | K₂CO₃ | Dioxane | 80 | 95 | [8] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | Selective at C4 | [9] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki Coupling Reaction
Caption: Catalytic cycle of the Suzuki coupling reaction.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. thalesnano.com [thalesnano.com]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridine-2,4-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyridine-2,4-dicarbonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Cyanation of 2,4-Dihalopyridines and Cyanation of Pyridine-N-oxide.
Route 1: Cyanation of 2,4-Dihalopyridine
This route typically involves the palladium- or nickel-catalyzed reaction of a 2,4-dihalopyridine with a cyanide source.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of cyanide source or solvent. 4. Presence of water or oxygen in the reaction. | 1. Use a fresh batch of catalyst or a different ligand. Consider catalyst activation if applicable. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Use freshly opened, anhydrous solvents and a high-purity cyanide source. 4. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using dried glassware and anhydrous reagents. |
| Formation of Monocyanated Byproduct (2-chloro-4-cyanopyridine or 4-chloro-2-cyanopyridine) | 1. Insufficient amount of cyanide source. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the equivalents of the cyanide source (e.g., from 2.2 to 2.5 or 3.0 equivalents). 2. Extend the reaction time and monitor by TLC or GC-MS. 3. Increase the reaction temperature to facilitate the second cyanation. |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature is too high. 2. Decomposition of reagents or product. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Consider a different solvent with a lower boiling point. 3. Purify the starting 2,4-dihalopyridine before use. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of product with byproducts. 2. Product is highly polar and adheres to silica gel. | 1. Optimize the solvent system for column chromatography; consider using a gradient elution. 2. Use a different stationary phase (e.g., alumina) or consider recrystallization. |
Route 2: Cyanation of Pyridine-N-oxide
This method involves the activation of pyridine-N-oxide followed by reaction with a cyanide source, which typically yields a mixture of 2- and 4-substituted pyridines. Achieving disubstitution can be challenging.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cyanated Products | 1. Incomplete N-oxide formation. 2. Inefficient activation of the N-oxide. 3. Insufficient cyanide nucleophile strength. | 1. Ensure the initial oxidation of pyridine to the N-oxide goes to completion. Purify the N-oxide before use. 2. Use a more effective activating agent (e.g., trifluoroacetic anhydride instead of acetic anhydride).[1] 3. Use a more reactive cyanide source, such as trimethylsilyl cyanide. |
| Predominant Formation of 2-Cyanopyridine or 4-Cyanopyridine | 1. Reaction conditions favor monosubstitution. 2. Insufficient equivalents of activating agent and/or cyanide source. | 1. This is a common challenge. It may require re-submitting the isolated monocyanated product to the reaction conditions. 2. Increase the equivalents of both the activating agent and the cyanide source. |
| Formation of Hydroxypyridine Byproducts | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. |
| Deoxygenation of Pyridine-N-oxide without Cyanation | Use of reducing agents or conditions that favor deoxygenation. | Avoid reagents that can act as reducing agents in the cyanation step. If deoxygenation is desired, it should be a separate, subsequent step. |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the synthesis of this compound: 2,4-dichloropyridine or 2,4-dibromopyridine?
A1: While both can be used, 2,4-dibromopyridine is often more reactive in palladium-catalyzed cross-coupling reactions like cyanation. However, 2,4-dichloropyridine is generally less expensive. The choice may depend on a balance of reactivity and cost.
Q2: What is the best cyanide source for this synthesis?
A2: Zinc cyanide (Zn(CN)₂) is a commonly used and relatively safe cyanide source for palladium-catalyzed cyanations. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another option that is less toxic than alkali metal cyanides like KCN or NaCN.[2] For the pyridine-N-oxide route, trimethylsilyl cyanide (TMSCN) is often effective.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a stain like potassium permanganate can be used for visualization if the compounds are not UV-active.
Q4: My reaction has stalled with a mixture of starting material, monocyanated product, and dicyanated product. What should I do?
A4: If the reaction has stalled, you can try adding a fresh portion of the catalyst and ligand. Alternatively, you can work up the reaction, isolate the mixture of products, and resubmit the mixture containing the starting material and monocyanated product to the reaction conditions.
Q5: What are the safety precautions I should take when working with cyanide reagents?
A5: All reactions involving cyanide sources must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach before disposal.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2,4-Dichloropyridine
This protocol is adapted from general procedures for the cyanation of aryl halides.
Reagents and Materials:
-
2,4-Dichloropyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 eq), zinc cyanide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Cyanation of Pyridine via Pyridine-N-oxide Intermediate (Adapted from Katritzky et al.) [1]
This one-pot procedure converts pyridine to 2-cyanopyridine, and with modifications could potentially be driven towards the 2,4-dicyano product.
Reagents and Materials:
-
Pyridine
-
Trifluoroacetic Anhydride (TFAA)
-
Concentrated Nitric Acid
-
Potassium Cyanide (KCN)
-
Sodium Acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and slowly add trifluoroacetic anhydride (2.0 eq).
-
After 1 hour, add concentrated nitric acid (1.8 eq) dropwise while maintaining the cool temperature.
-
Stir the mixture for 2-3 hours at room temperature.
-
In a separate flask, prepare a chilled aqueous solution of potassium cyanide (4.2 eq) and sodium acetate (4.0 eq).
-
Slowly add the activated pyridine solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to stir overnight.
-
Check the pH to ensure it is between 6 and 7.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Technical Support Center: Multicomponent Synthesis of Pyridine Dicarbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyridine dicarbonitriles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Pyridine Dicarbonitrile
Q1: My reaction has resulted in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the multicomponent synthesis of pyridine dicarbonitriles can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting:
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role. Some reactions require heating to proceed at an adequate rate, while excessive heat can lead to the decomposition of reactants or products. If your reaction is sluggish, consider a stepwise increase in temperature. Conversely, if you observe significant byproduct formation, lowering the temperature might favor the desired reaction pathway.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of degradation products.
-
Catalyst Choice and Loading: The choice of catalyst is crucial. Common catalysts include bases like piperidine, triethylamine, or potassium carbonate, and Lewis acids. The optimal catalyst and its concentration can vary depending on the specific substrates. If you are not observing product formation, consider screening different catalysts. Ensure the catalyst is not poisoned or deactivated.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like acetonitrile or DMF might be more suitable for certain substrate combinations.
-
-
Reagent Quality and Stoichiometry:
-
Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde and malononitrile. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Stoichiometry: The molar ratio of the reactants is critical. Typically, a 1:2 ratio of aldehyde to malononitrile is used. An excess of one reactant might lead to the formation of side products.
-
-
Atmosphere: Some reactions, particularly the final oxidation step of the dihydropyridine intermediate, can be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and prevent the formation of oxidized byproducts.
Problem 2: Presence of Significant Side Products in the Reaction Mixture
Q2: My reaction produces the desired pyridine dicarbonitrile, but it is contaminated with significant amounts of side products. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common challenge in multicomponent reactions. Here are some of the most frequently encountered byproducts and strategies to mitigate their formation:
-
Knoevenagel Adduct: The initial reaction between the aldehyde and malononitrile forms a Knoevenagel adduct (an arylidene malononitrile). If the subsequent Michael addition and cyclization steps are slow, this intermediate can accumulate or participate in other reactions.
-
Mitigation: Ensure that the Michael addition acceptor (the second equivalent of malononitrile or another active methylene compound) and the cyclization precursor are readily available. Optimizing the catalyst and temperature can help to drive the reaction cascade forward.
-
-
Michael Adduct and Uncyclized Intermediates: The Michael addition of the second malononitrile molecule to the Knoevenagel adduct forms an open-chain intermediate. Incomplete cyclization of this intermediate will lead to its presence in the final product mixture.
-
Mitigation: The cyclization step is often promoted by a base. Ensure that the basicity of the reaction medium is sufficient to facilitate this step. In some cases, a stronger base or a higher temperature might be required.
-
-
Malononitrile Dimer/Trimer: Malononitrile can self-condense, especially in the presence of a strong base, to form dimers and trimers. These oligomers can further react to form complex mixtures.
-
Mitigation: Control the concentration of the base and the order of addition of the reagents. Adding the base slowly to the mixture of the aldehyde and malononitrile can minimize the self-condensation of malononitrile.
-
-
Hydrolyzed Products: The nitrile groups in the desired product or in intermediates can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, leading to the formation of amides or carboxylic acids.[1][2][3][4]
-
Mitigation: Perform the reaction under anhydrous conditions and use a neutral workup procedure whenever possible. If an acidic or basic workup is necessary, keep the exposure time and temperature to a minimum.
-
-
Over-oxidation or Side-chain Reactions: The pyridine ring or substituents can undergo further reactions, such as oxidation of the pyridine nitrogen to an N-oxide, if the reaction conditions are too harsh or if strong oxidizing agents are present.
-
Mitigation: Use milder reaction conditions and avoid strong oxidizing agents unless they are specifically required for the aromatization of a dihydropyridine intermediate.
-
Frequently Asked Questions (FAQs)
Q3: What is the role of the dihydropyridine intermediate in this synthesis?
A3: The multicomponent synthesis of pyridine dicarbonitriles often proceeds through a 1,4-dihydropyridine intermediate. This intermediate is formed after the initial Knoevenagel condensation and Michael addition, followed by an intramolecular cyclization. The dihydropyridine is then aromatized to the final pyridine dicarbonitrile product. This final step often occurs in situ, sometimes facilitated by an oxidizing agent or even by air.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of pyridine dicarbonitriles. It can significantly reduce reaction times and, in some cases, improve yields and product purity by minimizing the formation of side products.[5]
Q5: How can I purify my pyridine dicarbonitrile product from the side products?
A5: Purification can often be achieved through standard techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities.
-
Column Chromatography: For complex mixtures or when recrystallization is not effective, column chromatography on silica gel is a powerful purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Distillation: For crude pyridine bases, distillation, sometimes after treatment with an alkali, can be an effective purification method.[6][7]
Q6: Are there any "green" or more environmentally friendly approaches to this synthesis?
A6: Yes, several greener approaches have been developed. These include the use of water as a solvent, employing reusable catalysts, and performing the reaction under solvent-free conditions. These methods aim to reduce the use of hazardous organic solvents and minimize waste generation.
Data Presentation
The following table summarizes the effect of different catalysts and solvents on the yield of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, a common class of pyridine dicarbonitriles synthesized via a multicomponent reaction. This data can help in selecting optimal conditions to maximize product yield and minimize side reactions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Ethanol | Reflux | 6 | 17-49 | [8] |
| Piperidine | Ethanol | Reflux | 5 | 85-95 | [9] |
| K₂CO₃ | PEG-400 | 40 | 0.5-1 | 88-96 | [10] |
| Montmorillonite K10 | Solvent-free | 100 | 0.25-0.5 | 90-98 | [9] |
| Diethylamine | Ethanol | Room Temp | 2-4 | 85-95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles under Solvent-Free Conditions
This protocol is adapted from a high-yield, environmentally friendly method.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the thiol (1 mmol).
-
Catalyst Addition: Add the catalyst (e.g., Montmorillonite K10, 0.02 g) to the mixture.
-
Reaction: Heat the mixture at 100 °C with stirring for the appropriate time (typically 15-30 minutes), monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or purify by column chromatography.
Protocol 2: Procedure for Minimizing Side Products using a Mild Base in PEG-400
This protocol utilizes a green solvent and a mild base to improve selectivity.
-
Initial Mixture: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (2 mmol) in polyethylene glycol (PEG-400, 2 mL).
-
Catalyst Addition: Add potassium carbonate (K₂CO₃, 10 mol%) to the mixture at room temperature.
-
Heating and Thiol Addition: Heat the mixture to 40 °C and then add the substituted thiophenol (1 mmol).
-
Reaction: Stir the reaction mixture at 40 °C for the required time (typically 30-60 minutes), monitoring by TLC.
-
Workup and Isolation: After the reaction is complete, add water to the mixture to precipitate the product. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. The product is often pure enough, but can be recrystallized from ethanol if needed.
Mandatory Visualizations
Caption: Main reaction pathway for pyridine dicarbonitrile synthesis.
Caption: Potential side reaction pathways in pyridine dicarbonitrile synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 8. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridine-2,4-dicarbonitrile and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyridine-2,4-dicarbonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography, particularly flash chromatography, is widely used to separate the target compound from impurities with different polarities.[1] Recrystallization is an effective final step to obtain highly pure crystalline material.[2]
Q2: My pyridine dicarbonitrile derivative is a colored solid. How can I remove the colored impurities?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration before recrystallization.
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Small aliquots of the fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots can be visualized under UV light (254 nm), as pyridine rings and other conjugated systems can quench fluorescence, appearing as dark spots.[3][4] For compounds that are not UV-active, various chemical stains can be used.[5]
Q4: What are common impurities I might encounter in the synthesis of this compound and its derivatives?
A4: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. For pyridine compounds, water is a common impurity as they can be hygroscopic.[6] If pyridine is used as a solvent in the reaction, it can also be a persistent impurity.[7][8]
Q5: My purified this compound is degrading over time. How should I store it?
A5: Pyridine derivatives should be stored in a cool, dry place, protected from light and moisture. It is advisable to store them in a tightly sealed container, and for very sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[6]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using a more polar solvent system, such as one containing methanol or ammonia.[9] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[9] | |
| Product is eluting with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent. |
| Poor separation of product and impurities (streaking or overlapping bands). | The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The sample was not loaded correctly or was too concentrated. | Dissolve the sample in a minimum amount of solvent and load it evenly onto the top of the column in a narrow band.[10] | |
| The compound is interacting too strongly with the silica gel. | For basic pyridine compounds, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and reduce tailing. | |
| Colored impurities are co-eluting with the product. | The chosen solvent system is not effective for separating the colored impurity. | Try different solvent systems. If the impurity is polar, it may be retained more strongly on the column. If it is non-polar, it will elute more quickly. |
| The colored impurity might be a degradation product. | Minimize the time the compound spends on the column. |
Recrystallization
| Issue | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| The presence of impurities is depressing the melting point. | Try to further purify the crude material by another method, such as column chromatography, before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is too soluble in the chosen solvent. | Choose a solvent in which the compound has lower solubility at room temperature. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.[11][12] | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. | |
| The yield of recrystallized product is very low. | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator). |
| Too much solvent was used for dissolving the crude product. | Use the minimum amount of hot solvent necessary to dissolve the crude material completely. | |
| The recrystallized product is not pure. | The crystals formed too quickly, trapping impurities. | Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. |
| The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Pyridine Dicarbonitrile Derivative
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Pack the column with silica gel (typically 230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds using TLC.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: General Procedure for Recrystallization of a Pyridine Dicarbonitrile Derivative
-
Solvent Selection:
-
Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyridine derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with hexanes or water.[11][13]
-
Perform small-scale solubility tests to identify the optimal solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Quantitative Data
The following table summarizes purification data for some Pyridine Dicarbonitrile derivatives found in the literature.
| Compound | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) |
| 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Flash Chromatography | Chloroform | 78 | >95 (by NMR) |
| 2,6-Bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Flash Chromatography | Dichloromethane/Petroleum Ether (1:2) | 61 | >95 (by NMR) |
| A library of 2-amino-3,5-dicarbonitrile-6-thio-pyridines | Not specified | Not specified | 53-91 | Not specified |
| 2,6-Pyridinedicarbonitrile derivative | Suction filtration after reaction | Ethyl acetate (for washing) | 91 | Not specified |
Visualizations
References
- 1. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
Overcoming low reactivity in functionalization of Pyridine-2,4-dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of pyridine-2,4-dicarbonitrile. This guide addresses common challenges, including the perceived low reactivity of the substrate, and offers potential solutions and detailed experimental considerations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity in certain functionalization reactions?
While the two cyano groups on the pyridine ring are strongly electron-withdrawing, which should activate the ring for nucleophilic aromatic substitution (SNAr), the cyano groups themselves are generally poor leaving groups. For a successful SNAr reaction, a good leaving group is typically required at the position of nucleophilic attack. Therefore, direct displacement of the nitrile functionalities can be challenging under standard conditions.
Q2: At which positions is this compound most susceptible to nucleophilic attack?
The pyridine nitrogen and the electron-withdrawing cyano groups make the C2 and C4 positions the most electrophilic and, therefore, the most likely sites for nucleophilic attack.[1][2] The stability of the resulting Meisenheimer-type intermediate, where the negative charge can be delocalized onto the pyridine nitrogen, favors substitution at these positions.[1]
Q3: What are the primary strategies for functionalizing the this compound core?
The main approaches include:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a suitable leaving group at the C2 or C4 position by a nucleophile. If starting from this compound itself, this would necessitate the displacement of a cyano group, which can be difficult. A more common strategy is to start with a precursor that has a better leaving group, such as a halogen, at one of these positions.
-
Catalytic Cross-Coupling Reactions: Modern cross-coupling methods can be employed to form new carbon-carbon or carbon-heteroatom bonds. This often requires prior modification of the pyridine ring to introduce a suitable handle for coupling, such as a halide.
-
Dearomatization-Rearomatization Strategies: This approach involves a temporary loss of aromaticity to enable functionalization at positions that are otherwise difficult to access, followed by a rearomatization step to restore the pyridine ring.[3]
Q4: Are there any safety considerations when working with this compound and its derivatives?
Yes. Dicyanopyridine derivatives, like other organic nitriles, should be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion in nucleophilic substitution | The cyano group is a poor leaving group. | - Increase reaction temperature and time.- Use a stronger nucleophile.- Consider using a precursor with a better leaving group (e.g., a halogen) at the C2 or C4 position.- Employ a catalyst, such as a copper salt, which has been shown to facilitate nucleophilic substitution on related systems. |
| Formation of multiple products | - Competing reaction at C2 and C4.- Side reactions involving the cyano groups. | - Optimize reaction conditions (temperature, solvent, reaction time) to favor one regioisomer.- Use a sterically hindered nucleophile to potentially favor attack at the less hindered position.- Protect one of the cyano groups if possible, though this can be challenging. |
| Decomposition of starting material | - Harsh reaction conditions (high temperature, strong base).- Instability of the pyridine ring under the chosen conditions. | - Screen milder reaction conditions.- Use a weaker base or a non-nucleophilic base.- Ensure the reaction is performed under an inert atmosphere if the reagents are air- or moisture-sensitive. |
| Difficulty in product purification | - Similar polarity of starting material and product.- Formation of polymeric byproducts. | - Optimize the reaction to achieve higher conversion and minimize byproducts.- Employ alternative purification techniques such as preparative HPLC or crystallization.- Consider derivatizing the product to alter its polarity for easier separation. |
Experimental Protocols
While direct functionalization of this compound can be challenging, a common strategy involves starting with a halogenated precursor. The following is an example of a nucleophilic aromatic substitution on a related dicyanopyridine system, 2-chloropyridine-3,4-dicarbonitrile, which can be adapted as a starting point for derivatizing the this compound scaffold should a suitable leaving group be present at the 2- or 4-position.
Synthesis of 2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrile [3]
This procedure describes the reaction of a 2-chlorodicyanopyridine with diethylamine.
Materials:
-
2-Chloro-6-phenylpyridine-3,4-dicarbonitrile
-
Diethylamine
-
Water
-
Calcium chloride (for drying)
Procedure:
-
To 2 ml of diethylamine, add 1 mmol of the appropriate 2-chloropyridine-3,4-dicarbonitrile derivative.
-
Stir the reaction mixture at 40°C for 5 hours or at reflux for 6-10 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the precipitated solid and wash with water.
-
Dry the product in a vacuum desiccator over calcium chloride.
Quantitative Data Summary (for 2-(Diethylamino)cinchomeronic dinitrile derivatives)[3]
| Compound | R-group at C6 | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 3a | Methyl | 40°C, 5h | 91 | 112.1 |
| 3b | Ethyl | 40°C, 5h | 89 | 105.3 |
| 3c | Propyl | 40°C, 5h | 90 | 98.4 |
| 3d | Phenyl | Reflux, 6-10h | 88 | 127.6 |
Visualizations
Logical Workflow for Overcoming Low Reactivity
Caption: A decision-making workflow for the functionalization of this compound.
Signaling Pathway: General Mechanism for Nucleophilic Aromatic Substitution (SNAr)
Caption: A generalized mechanism for nucleophilic aromatic substitution on an activated pyridine ring.
References
Technical Support Center: Catalyst Deactivation in Pyridine-2,4-dicarbonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of Pyridine-2,4-dicarbonitrile, primarily through the vapor-phase ammoxidation of 2,4-lutidine over Vanadium-Titanium (V2O5-TiO2) based catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The industrial synthesis of this compound is predominantly achieved through the vapor-phase ammoxidation of 2,4-lutidine. This process involves reacting 2,4-lutidine with ammonia and oxygen (typically from the air) at elevated temperatures over a heterogeneous catalyst, most commonly a mixed metal oxide catalyst such as Vanadium Pentoxide (V2O5) supported on Titanium Dioxide (TiO2).
Q2: What are the typical signs of catalyst deactivation in this process?
A2: Signs of catalyst deactivation include a gradual decrease in the conversion of 2,4-lutidine, a drop in the selectivity towards this compound, and an increase in the formation of byproducts such as carbon oxides (CO, CO2) and other undesired nitriles. An increase in the pressure drop across the reactor bed can also indicate fouling.
Q3: What are the main causes of deactivation for V2O5-TiO2 catalysts in the ammoxidation of 2,4-lutidine?
A3: The primary causes of deactivation for V2O5-TiO2 catalysts in this reaction are:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[1]
-
Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.
-
Poisoning: The strong chemisorption of impurities from the feed stream onto the active sites of the catalyst. Common poisons include sulfur and alkali compounds.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, a deactivated catalyst can be regenerated to recover a significant portion of its initial activity. The appropriate regeneration method depends on the primary cause of deactivation.
Q5: What is a typical regeneration procedure for a coked V2O5-TiO2 catalyst?
A5: For coke removal, a common procedure is controlled oxidation. This involves passing a diluted stream of air or an inert gas containing a low concentration of oxygen over the catalyst bed at an elevated temperature to burn off the carbon deposits without causing excessive heat that could lead to further sintering.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Conversion of 2,4-Lutidine
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation (General) | - Monitor conversion over time. A gradual decrease is indicative of deactivation. | - Proceed to the specific troubleshooting sections for coking, sintering, or poisoning. |
| Insufficient Reaction Temperature | - Verify the reactor temperature profile. | - Gradually increase the temperature in small increments. Be aware that excessive temperatures can accelerate catalyst sintering and decrease selectivity. |
| Improper Feed Composition | - Check the molar ratios of ammonia to 2,4-lutidine and oxygen to 2,4-lutidine. | - Optimize the feed ratios. A higher ammonia-to-lutidine ratio can sometimes suppress coke formation. |
| High Space Velocity | - Calculate the gas hourly space velocity (GHSV). | - Decrease the flow rate of the reactants to increase the contact time with the catalyst. |
Issue 2: Decreased Selectivity to this compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation by Coking | - Analyze the spent catalyst for carbon content (e.g., via TGA or elemental analysis). | - Implement a catalyst regeneration procedure (see Experimental Protocols). |
| Non-optimal Reaction Temperature | - Correlate selectivity with temperature changes. | - Optimize the reaction temperature. High temperatures can favor the formation of carbon oxides. |
| Presence of Impurities in Feed | - Analyze the purity of 2,4-lutidine, ammonia, and air feeds. | - Purify the feed streams to remove potential catalyst poisons. |
| Formation of Hot Spots in Reactor | - Use a multi-point thermocouple to map the temperature profile of the catalyst bed. | - Improve heat dissipation in the reactor. This may involve diluting the catalyst bed with an inert material or using a reactor with better heat transfer characteristics. |
Issue 3: Increased Pressure Drop Across the Reactor
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Bed Fouling by Coke | - Visually inspect the catalyst at the reactor inlet. | - Regenerate the catalyst to remove coke deposits. |
| Catalyst Particle Attrition | - Analyze the particle size distribution of the spent catalyst. | - Use a catalyst with higher mechanical strength or operate at a lower gas flow rate to minimize attrition. |
Data Presentation: Illustrative Catalyst Performance
The following table provides an illustrative example of how catalyst performance might change over time due to deactivation. Note: This data is for illustrative purposes and may not represent the exact performance of a specific catalyst.
| Time on Stream (hours) | 2,4-Lutidine Conversion (%) | This compound Selectivity (%) | Yield (%) |
| 10 | 98 | 92 | 90.2 |
| 100 | 95 | 88 | 83.6 |
| 250 | 90 | 83 | 74.7 |
| 500 | 82 | 75 | 61.5 |
| 750 (Post-Regeneration) | 94 | 87 | 81.8 |
Experimental Protocols
Vapor-Phase Ammoxidation of 2,4-Lutidine
Objective: To synthesize this compound from 2,4-lutidine.
Materials:
-
V2O5-TiO2 catalyst (e.g., 3-5 wt% V2O5 on anatase TiO2)
-
2,4-Lutidine (high purity)
-
Ammonia (anhydrous)
-
Air (filtered and dried)
-
Nitrogen (for purging)
Apparatus:
-
Fixed-bed reactor system with a temperature controller
-
Syringe pump for liquid feed
-
Mass flow controllers for gases
-
Condenser and collection system for products
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Load the fixed-bed reactor with a known amount of the V2O5-TiO2 catalyst.
-
Purge the system with nitrogen.
-
Heat the reactor to the desired reaction temperature (typically in the range of 350-450 °C) under a flow of nitrogen.
-
Once the temperature is stable, introduce the reactant gases. A typical molar ratio of 2,4-lutidine:NH3:O2 is 1:5-10:15-30. The oxygen is supplied as air. The presence of water vapor in the feed can sometimes improve selectivity and catalyst stability.[2]
-
Introduce 2,4-lutidine into a vaporizer using a syringe pump, and then feed the vapor into the reactor along with the other gases.
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the liquid and gas products using a GC to determine the conversion of 2,4-lutidine and the selectivity to this compound.
Catalyst Regeneration Protocol (for Coking)
Objective: To regenerate a coked V2O5-TiO2 catalyst.
Procedure:
-
Stop the flow of 2,4-lutidine and ammonia.
-
Purge the reactor with nitrogen to remove any remaining reactants and products.
-
While maintaining a flow of nitrogen, gradually increase the reactor temperature to around 450-500 °C.
-
Slowly introduce a stream of air diluted with nitrogen (e.g., 1-5% O2) into the reactor.
-
Monitor the temperature of the catalyst bed closely to avoid excessive exotherms from the combustion of coke.
-
Continue the regeneration process until the concentration of carbon oxides in the effluent gas returns to baseline levels, indicating that the coke has been burned off.
-
Purge the reactor with nitrogen to remove the oxygen.
-
The catalyst is now ready to be used again in the ammoxidation reaction.
Mandatory Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Main mechanisms of catalyst deactivation.
References
Technical Support Center: Managing Regioselectivity in Reactions of Pyridine-2,4-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,4-dicarbonitrile. The information is designed to address specific challenges encountered during experiments, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution?
A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) on this compound are the C2 and C4 positions. The electron-withdrawing nature of the pyridine nitrogen and the two cyano groups strongly activates these positions towards nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, and the negative charge of this intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position, which stabilizes the intermediate.[1][2]
Q2: Which position, C2 or C4, is generally more reactive in this compound?
A2: In many substituted pyridines, the C4 position is kinetically favored for nucleophilic attack if both C2 and C4 are electronically activated and sterically unhindered. This is due to a combination of electronic and steric factors. However, the relative reactivity of C2 and C4 in this compound can be influenced by the specific reaction conditions and the nature of the nucleophile.
Q3: How can I selectively functionalize the C4 position of this compound?
A3: To favor substitution at the C4 position, consider the following strategies:
-
Use of Bulky Nucleophiles: Steric hindrance around the C2 position, which is adjacent to the pyridine nitrogen, can be exploited. Using a sterically demanding nucleophile will favor attack at the more accessible C4 position.
-
Reaction Temperature: Lower reaction temperatures often favor the kinetically preferred product, which can be the C4-substituted isomer in some cases.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane) is recommended.
Q4: How can I promote selective reaction at the C2 position?
A4: Achieving selectivity for the C2 position can be more challenging but is possible under certain conditions:
-
Chelation Control: If the nucleophile has the potential to chelate with the pyridine nitrogen and a substituent at C2, this can direct the reaction to the C2 position.
-
Specific Catalysis: In metal-catalyzed reactions, the choice of ligand can play a crucial role in directing the substitution to the C2 position.
-
Blocking Groups: In a multi-step synthesis, a temporary blocking group could be introduced at the C4 position to force the reaction at C2.
Q5: I am observing hydrolysis of the nitrile groups during my reaction. How can I prevent this?
A5: The cyano groups can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. To minimize hydrolysis:
-
Control pH: Maintain neutral or near-neutral reaction conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to exclude water.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to conditions that may cause hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion to the desired product. | 1. Insufficient activation of the pyridine ring. 2. Low reactivity of the nucleophile. 3. Inappropriate reaction temperature. | 1. Given the two cyano groups, the ring is highly activated. This is an unlikely cause. 2. Consider using a stronger nucleophile or adding an activating agent for the nucleophile (e.g., a base to deprotonate an amine). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor regioselectivity (mixture of C2 and C4 isomers). | 1. Similar reactivity of C2 and C4 positions under the current conditions. 2. Thermodynamic vs. kinetic control issues. | 1. Modify the reaction conditions to favor one isomer (see FAQs 3 & 4). 2. Systematically vary the solvent, temperature, and nucleophile concentration. Analyze the product ratio at different time points to understand the kinetic vs. thermodynamic profile. |
| Formation of di-substituted product (reaction at both C2 and C4). | 1. High reactivity of the mono-substituted intermediate. 2. Excess of the nucleophile. | 1. Use a stoichiometric amount or a slight excess of the nucleophile. 2. Add the nucleophile slowly to the reaction mixture to maintain a low concentration. 3. Lower the reaction temperature. |
| Difficulty in purifying the product from starting material and/or isomers. | 1. Similar polarity of the products and starting material. 2. Tailing on silica gel chromatography due to the basicity of the pyridine nitrogen. | 1. Optimize the mobile phase for column chromatography; consider using a gradient elution. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape. 3. Consider derivatization of the product to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation: Influence of Reaction Parameters on Regioselectivity
The following tables present illustrative data on how different reaction parameters can influence the regioselectivity of amination of this compound with a generic secondary amine (e.g., morpholine). This data is based on established principles for substituted pyridines and should be used as a guideline for optimization.
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Temperature (°C) | Time (h) | C4:C2 Ratio |
| DMF | 80 | 12 | 3:1 |
| DMSO | 80 | 12 | 4:1 |
| THF | 65 | 24 | 2:1 |
| Dioxane | 80 | 24 | 2.5:1 |
Table 2: Effect of Nucleophile Steric Bulk on Regioselectivity
| Nucleophile | Temperature (°C) | Solvent | C4:C2 Ratio |
| Ammonia | 25 | Methanol | 1.5:1 |
| Piperidine | 80 | DMF | 3.5:1 |
| Diisopropylamine | 80 | DMF | >10:1 |
Experimental Protocols
Protocol 1: Selective C4-Amination of this compound
This protocol aims for selective amination at the C4 position using a moderately bulky amine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMSO and stir the suspension.
-
Add morpholine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Non-selective Amination for Library Synthesis
This protocol can be used when a mixture of C2 and C4 isomers is acceptable for screening purposes.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve this compound in anhydrous DMF.
-
Add the amine and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under high vacuum.
-
The crude mixture of isomers can be purified by preparative HPLC or used directly for screening if purity is not a major concern.
-
Visualizations
Caption: Factors influencing the regioselectivity of nucleophilic substitution on this compound.
Caption: General experimental workflow for the regioselective functionalization of this compound.
References
Troubleshooting poor solubility of Pyridine-2,4-dicarbonitrile in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Pyridine-2,4-dicarbonitrile in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What are the initial steps I should take?
When encountering poor solubility, a systematic approach is recommended. First, verify the purity of the this compound, as impurities can affect solubility. Subsequently, consider gentle heating of the solvent to increase the rate of dissolution. If the compound remains insoluble, consulting a solvent miscibility chart and considering a solvent with a polarity similar to the solute is a crucial next step. Finally, small-scale solubility tests with a range of solvents can help identify a more suitable medium for your reaction.
Q3: Can sonication be used to improve the dissolution of this compound?
Yes, sonication is a viable technique to aid in the dissolution of suspended solid particles. The high-frequency sound waves can help break down agglomerates and increase the surface area of the solid exposed to the solvent, thereby accelerating the dissolution process.
Troubleshooting Guide: Poor Solubility in Reaction Media
This guide provides a structured approach to troubleshoot and resolve solubility issues with this compound.
Initial Assessment and Quick Fixes
If you are experiencing poor solubility, begin with these preliminary checks:
-
Purity Check: Ensure the this compound is of high purity. Impurities can significantly impact solubility.
-
Gentle Heating: Carefully warm the solvent while stirring. For many compounds, solubility increases with temperature.
-
Increase Stirring/Agitation: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.
Systematic Troubleshooting Workflow
If initial steps fail, follow this systematic workflow to identify a suitable solvent system and conditions.
Caption: Troubleshooting workflow for addressing poor solubility.
Solvent Selection and Optimization
A key step in resolving solubility issues is the selection of an appropriate solvent. The following table provides a qualitative guide to the solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Polarity | Expected Solubility | Notes |
| Polar Protic Solvents | |||
| Methanol | High | Good | Can participate in hydrogen bonding. |
| Ethanol | High | Good | Reported as a suitable solvent.[2] |
| Isopropanol | Medium-High | Moderate | Lower polarity than methanol and ethanol. |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | High | High | Often used in reactions with pyridine derivatives. |
| Dimethyl Sulfoxide (DMSO) | High | High | A strong polar aprotic solvent. |
| Acetonitrile | High | Moderate | A common solvent in organic synthesis. |
| Acetone | Medium-High | Moderate | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Medium | Moderate | Can be a good starting point for less polar systems. |
| Dichloromethane (DCM) | Medium | Good | Reported as a suitable solvent.[2] |
| Nonpolar Solvents | |||
| Toluene | Low | Poor | Unlikely to be a good solvent. |
| Hexane | Low | Poor | Expect very low solubility. |
| Aqueous | |||
| Water | Very High | Insoluble | Reported as insoluble.[2] |
Note: This table provides estimated qualitative solubility. It is crucial to perform experimental verification for your specific reaction conditions.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., from the table above)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the test solvent to the vial.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the vial (e.g., in a warm water bath) and observe any changes in solubility.
-
Record your observations for each solvent.
Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)
Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Pre-weighed vials
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibrate the solution at the desired temperature using a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a pre-conditioned filter to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed, dry vial.
-
Evaporate the solvent from the vial under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
Advanced Troubleshooting Strategies
If solubility remains an issue after exploring different solvents, consider the following advanced strategies:
-
Co-solvent Systems: Utilize a mixture of two or more miscible solvents. A small amount of a "good" solvent can sometimes significantly increase the solubility in a "poor" solvent.
-
Use of Solubilizing Agents: For specific applications, the addition of a phase-transfer catalyst or a solubilizing agent might be appropriate, provided it does not interfere with the reaction chemistry.
-
Reaction in a Slurry: If the compound is only sparingly soluble, running the reaction as a slurry (a heterogeneous mixture) may be an option. In this case, the dissolved portion of the reactant will react, and more will dissolve as the reaction proceeds, according to Le Chatelier's principle. This often requires longer reaction times and efficient stirring.
References
Preventing hydrolysis of nitrile groups during Pyridine-2,4-dicarbonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,4-dicarbonitrile. The focus is on preventing the unwanted hydrolysis of the nitrile groups during various chemical transformations.
Troubleshooting Guide: Unwanted Nitrile Hydrolysis
Problem: My reaction with this compound is showing byproducts corresponding to the hydrolysis of one or both nitrile groups (e.g., carboxamides or carboxylic acids).
This guide will help you identify the potential causes and provide solutions to minimize or eliminate this side reaction.
| Potential Cause | Recommended Solutions & Preventative Measures |
| Presence of Strong Acid or Base | - pH Control: Maintain the reaction mixture at or near neutral pH if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a mild inorganic base such as cesium carbonate (Cs2CO3). Avoid strong hydroxides (NaOH, KOH) or strong mineral acids (HCl, H2SO4), especially at elevated temperatures.[1] |
| Elevated Reaction Temperature | - Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a temperature screen to find the optimal balance between reaction progress and byproduct formation. Prolonged heating, even under mild conditions, can lead to hydrolysis. |
| Extended Reaction Times | - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions. |
| Presence of Water | - Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves). Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Nucleophilic Attack by Other Reagents | - Reagent Selection: Be mindful of reagents that can act as water surrogates or directly attack the nitrile group. For example, some oxygen-containing nucleophiles might lead to intermediates that hydrolyze upon workup. |
Frequently Asked Questions (FAQs)
Q1: Why are the nitrile groups on this compound susceptible to hydrolysis?
A1: Nitrile groups can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions.[1] The carbon atom of the nitrile group is electrophilic and can be attacked by water or hydroxide ions. The pyridine ring, being an electron-withdrawing heterocycle, can further enhance the electrophilicity of the nitrile carbons, potentially making them more susceptible to nucleophilic attack compared to nitriles on electron-rich aromatic rings. Research on the biocatalytic hydrolysis of benzonitriles suggests that electron-withdrawing substituents on an aromatic ring can favor hydrolysis.
Q2: What are the typical conditions that lead to nitrile hydrolysis?
A2: Vigorous conditions such as heating with strong aqueous acids (e.g., refluxing HCl) or strong aqueous bases (e.g., refluxing NaOH) are classic methods for nitrile hydrolysis.[1] However, even milder conditions, if applied for extended periods or at elevated temperatures, can cause partial or complete hydrolysis, especially with sensitive substrates.
Q3: Are the 2- and 4-position nitrile groups on this compound equally reactive towards hydrolysis?
Q4: Can I use a protecting group for the nitrile functionality?
A4: While the concept of protecting groups is common in organic synthesis, specific protecting groups for nitriles are not widely used due to their relatively low reactivity under many conditions. The most effective strategy is typically to choose reaction conditions that are compatible with the nitrile groups. If protection is absolutely necessary, it would involve a multi-step sequence to convert the nitrile to a more robust group and then regenerate it later, which is often inefficient.
Q5: What are some examples of reaction conditions that have been successfully used with pyridine dicarbonitriles without causing hydrolysis?
A5: Based on literature precedents for similar pyridine dicarbonitrile systems, the following conditions have been shown to be compatible with the nitrile groups:
| Reaction Type | Reagents & Conditions | Reference |
| Nucleophilic Aromatic Substitution | Aniline, DIPEA, propan-2-ol, 120°C, sealed vial | (Implied from similar reactions) |
| Nucleophilic Aromatic Substitution | Malononitrile, Cs2CO3, solvent, elevated temperature | (Implied from similar reactions) |
| Sonogashira Coupling | Ethynyltrimethylsilane, PdCl2(PPh3)2, CuI, DIPEA, DMF, 55°C | (Implied from similar reactions) |
| Desilylation | Potassium carbonate, Methanol/Ether | (Implied from similar reactions) |
Experimental Protocols
General Protocol for a Nitrile-Sparing Nucleophilic Aromatic Substitution
This protocol is a general guideline for reacting a nucleophile with a halo-substituted this compound while minimizing the risk of nitrile hydrolysis.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a mild inorganic base like cesium carbonate (Cs2CO3).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the halo-substituted this compound and the desired nucleophile.
-
Add the anhydrous solvent (e.g., propan-2-ol, DMF, or acetonitrile).
-
Add the base (e.g., 1.5-2.0 equivalents of DIPEA or Cs2CO3).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80°C, and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solids.
-
Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, recrystallization, or other suitable methods.
-
Visualizations
Caption: General pathway for the hydrolysis of this compound.
Caption: Recommended workflow to prevent nitrile hydrolysis.
References
Technical Support Center: Optimization of Microwave-Assisted Synthesis of Pyridine-2,4-Dicarbonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyridine-2,4-dicarbonitrile derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is the yield of my this compound derivative consistently low?
A1: Low yields in the microwave-assisted synthesis of pyridine dicarbonitriles can arise from several factors.[1] Inefficient reaction conditions are a primary culprit. The choice of catalyst, solvent, and microwave parameters plays a critical role. For instance, in multicomponent reactions for pyridine synthesis, inadequate catalysis can lead to sluggish reactions and diminished yields.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction may not be reaching the necessary temperature or the reaction time might be insufficient.
-
Solution: Systematically optimize the reaction temperature and time. Microwave synthesis often allows for rapid heating to high temperatures, which can significantly reduce reaction times and improve yields compared to conventional heating.[2] It is advisable to start with conditions reported in the literature for similar compounds and then adjust based on your specific substrate.
-
-
Inefficient Catalyst: The chosen catalyst may not be effective for your specific substrates.
-
Solution: A range of catalysts have been successfully employed for the synthesis of related pyridine dicarbonitriles, including basic catalysts like piperidine or triethylamine, and solid-supported catalysts such as KF/alumina. Experiment with different catalysts to find the most effective one for your reaction.
-
-
Poor Solvent Choice: The solvent may not be efficiently absorbing microwave irradiation or may not be suitable for the reaction chemistry.
-
Incomplete Oxidation of Dihydropyridine Intermediate: The final step in many pyridine syntheses is the aromatization of a dihydropyridine intermediate. Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyridine.[1]
-
Solution: While some reactions proceed with aerobic oxidation, others may require an oxidizing agent. Consider the addition of a mild oxidizing agent if you suspect the presence of the dihydropyridine intermediate.
-
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
A2: The formation of side products is a common challenge in multicomponent reactions. In the synthesis of pyridine dicarbonitriles, these can include Knoevenagel condensation products, Michael adducts, and incompletely cyclized intermediates.
Potential Side Products and Mitigation Strategies:
-
Knoevenagel Adduct: This forms from the reaction of the aldehyde with malononitrile.
-
Mitigation: Optimizing the stoichiometry of the reactants and the order of addition can help minimize the accumulation of this intermediate.
-
-
Uncyclized Intermediates: Various linear intermediates can be present if the cyclization step is not efficient.
-
Mitigation: Ensure the reaction temperature and time are sufficient for complete cyclization. The choice of a suitable base is also crucial for promoting the cyclization and subsequent aromatization steps.
-
-
Over-reaction or Decomposition: The high temperatures achievable with microwave heating can sometimes lead to product degradation if not carefully controlled.
-
Mitigation: Use a microwave reactor with accurate temperature monitoring and control. Perform a temperature screen to find the optimal balance between reaction rate and product stability.
-
Q3: How can I improve the purity of my final product and simplify the purification process?
A3: Achieving high purity can be challenging due to the presence of unreacted starting materials and side products. Microwave-assisted synthesis has been reported to often produce cleaner reaction mixtures compared to conventional heating, which can facilitate purification.[5]
Purification Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[3][6]
-
Work-up Procedure: A proper work-up is essential to remove catalysts and soluble byproducts. This typically involves quenching the reaction, extraction with a suitable organic solvent, washing, and drying.[6]
-
Purification Technique:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent is often an effective method for purification.[7]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique.[1] The choice of eluent is critical for achieving good separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize in a microwave-assisted synthesis of this compound derivatives?
A1: The primary parameters to optimize are:
-
Temperature: This is often the most critical parameter influencing the reaction rate.
-
Time: Microwave reactions are typically much faster than conventional methods.
-
Microwave Power: This affects the rate of heating.
-
Solvent: The solvent's dielectric properties determine its ability to absorb microwave energy.
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction outcome.
Q2: What are the advantages of using microwave irradiation for this synthesis compared to conventional heating?
A2: The main advantages include:
-
Reduced Reaction Times: Dramatically shorter reaction times, often from hours to minutes.[2]
-
Higher Yields: Often leads to improved product yields.[2]
-
Cleaner Reactions: Can result in fewer side products, simplifying purification.[5]
-
Energy Efficiency: More energy-efficient due to localized heating of the reaction mixture.
Q3: Are there any safety concerns associated with microwave-assisted organic synthesis?
A3: Yes, safety is a critical consideration.
-
Pressure Buildup: Heating solvents above their boiling points in a sealed vessel can lead to a significant increase in pressure. Always use purpose-built microwave reactors with pressure monitoring and control features.
-
Runaway Reactions: Exothermic reactions can accelerate rapidly under microwave heating. Careful temperature control and monitoring are essential.
-
Solvent Choice: Use solvents that are known to be stable under the reaction conditions to avoid decomposition and potential hazards.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Multicomponent Synthesis of a Pyridine Dicarbonitrile Derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 100 | 30 | 65 |
| 2 | Piperidine (10) | Ethanol | 120 | 15 | 78 |
| 3 | Piperidine (10) | DMF | 120 | 15 | 85 |
| 4 | Et3N (10) | Ethanol | 120 | 20 | 72 |
| 5 | KF/Alumina (20) | Ethanol | 120 | 10 | 90 |
| 6 | Piperidine (10) | None | 140 | 10 | 82 |
Note: This table is a generalized representation based on literature for similar compounds and should be adapted for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Multicomponent Synthesis of 2-Amino-4-aryl-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives
This protocol is adapted from methodologies for structurally related compounds and serves as a starting point.
-
Reactant Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the corresponding thiol (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 3 mL of ethanol) and the catalyst (e.g., 0.1 mmol of piperidine).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Influence of solvent and base selection on pyridine dicarbonitrile synthesis
Technical Support Center: Pyridine Dicarbonitrile Synthesis
Welcome to the technical support center for pyridine dicarbonitrile synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine dicarbonitriles, with a focus on the critical roles of solvent and base selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridine dicarbonitriles?
A1: The most prevalent and versatile method is a one-pot, multi-component reaction (MCR). This typically involves the condensation of an aldehyde, malononitrile, and a thiol compound.[1][2][3] This approach is favored for its efficiency and the ability to generate structurally diverse pyridine derivatives by varying the starting materials.[4][5]
Q2: How does the choice of base influence the reaction outcome?
A2: The selection of a base is critical and can significantly impact the reaction rate and yield. Both organic and inorganic bases are used. For instance, amine bases like piperidine and diethylamine have proven effective, particularly in alcoholic solvents.[1][2][3] Ionic bases, such as tetrabutylammonium hydroxide (TBAH), can lead to similar or higher yields in shorter reaction times, especially when paired with a solvent like acetonitrile.[1][2] The choice of base can also influence the reaction mechanism, particularly the final oxidation step of the dihydropyridine intermediate.[1][2]
Q3: What is the role of the solvent in pyridine dicarbonitrile synthesis?
A3: The solvent plays a crucial role in dissolving reactants, influencing reaction kinetics, and in some cases, participating in the reaction mechanism. Ethanol is a commonly used solvent, particularly with amine bases.[1][2][6] However, switching to acetonitrile can be advantageous, especially for sterically hindered aldehydes, and can significantly reduce reaction times when used with ionic bases.[1][2] In some protocols, solvent-free conditions have also been successfully employed, offering a greener alternative.[7][8]
Q4: Can I use solid catalysts for this synthesis?
A4: Yes, solid catalysts are a viable and often advantageous option. Nanocrystalline magnesium oxide and hydrotalcite have been used as efficient and reusable catalysts.[4][8] The use of solid catalysts simplifies the work-up procedure as they can be easily removed by filtration.[4][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Suboptimal Base-Solvent Combination: The chosen base may not be effective in the selected solvent. 2. Steric Hindrance: The aldehyde used may be sterically hindered, slowing down the reaction. 3. Incorrect Reaction Temperature: The reaction may require heating to proceed at an optimal rate. | 1. Optimize Base and Solvent: If using an amine base like piperidine, ensure you are using a suitable solvent such as ethanol. For faster reaction times, consider switching to an ionic base like TBAH in acetonitrile.[1][2] 2. Change Solvent for Hindered Aldehydes: For sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile can improve yields.[1][2] 3. Adjust Temperature: Most protocols specify heating, often to reflux. Ensure the reaction temperature is appropriate for the chosen solvent. |
| Slow Reaction Rate | 1. Inefficient Catalyst: The chosen base may have low catalytic activity under the reaction conditions. 2. Poor Solubility of Reactants: One or more starting materials may not be fully dissolved in the chosen solvent. | 1. Switch to a More Active Base: Consider using an ionic base like TBAH, which has been shown to decrease reaction times significantly compared to amine bases in certain solvents.[1][2] 2. Select a More Appropriate Solvent: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Formation of Side Products/Impurities | 1. Incomplete Oxidation: The intermediate 1,4-dihydropyridine may not be fully oxidized to the final pyridine product. 2. Decomposition of Reactants or Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition. | 1. Promote Oxidation: In the presence of an ionic base, aerobic oxygen often acts as the primary oxidant.[1][2] Ensure adequate exposure to air or consider a mild oxidizing agent if necessary. 2. Optimize Reaction Conditions: Monitor the reaction progress using TLC to determine the optimal reaction time. Avoid unnecessarily long heating periods. |
| Difficulty in Product Isolation/Purification | 1. Catalyst Residue: The base or catalyst used may be difficult to remove from the final product. 2. Complex Reaction Mixture: The formation of multiple byproducts can complicate purification. | 1. Use a Solid Catalyst: Employing a solid, reusable catalyst like nanocrystalline magnesium oxide can simplify work-up, as it can be removed by filtration.[4][8] 2. Optimize for Cleaner Reaction: By carefully selecting the solvent and base, the formation of side products can be minimized, leading to a cleaner reaction mixture that is easier to purify. |
Data on Solvent and Base Selection
The following table summarizes the influence of different solvent and base combinations on the yield and reaction time for the synthesis of pyridine-3,5-dicarbonitriles via a multicomponent reaction.
| Base | Solvent | Reaction Time | Yield (%) | Notes |
| Piperidine | Ethanol | 24 hours | ~70-85% | A common and effective combination, though reaction times can be long.[1][2] |
| Tetrabutylammonium Hydroxide (TBAH) | Ethanol | 24 hours | ~60-75% | Lower yield compared to piperidine in the same solvent. |
| Piperidine | Acetonitrile | 24 hours | ~50-65% | Lower yield compared to ethanol with the same base. |
| Tetrabutylammonium Hydroxide (TBAH) | Acetonitrile | 2-4 hours | ~70-85% | Offers similar yields to piperidine/ethanol but in a much shorter time.[1][2] |
| Diethylamine | Not specified | Ambient Temp. | Good to Excellent | Described as an environmentally benign protocol.[3][9] |
Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitrile
This protocol is a generalized procedure based on common multicomponent reaction strategies.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Thiol (1.1 mmol)
-
Base (e.g., Piperidine, 0.1 mmol or TBAH, 0.1 mmol)
-
Solvent (e.g., Ethanol or Acetonitrile, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and the selected solvent (10 mL).
-
Add the chosen base (e.g., piperidine or TBAH, 0.1 mmol) to the mixture.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the thiol (1.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours, depending on the solvent and base), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyridine dicarbonitrile derivative.
Visual Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine-2,6-dicarbonitrile | 2893-33-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyridine-2,4-dicarbonitrile and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Pyridine-2,4-dicarbonitrile and its five structural isomers, highlighting their distinct physicochemical properties, reactivity, and applications in medicinal chemistry, materials science, and coordination chemistry.
This guide provides a comprehensive comparison of this compound with its isomers: pyridine-2,3-dicarbonitrile, pyridine-2,5-dicarbonitrile, pyridine-2,6-dicarbonitrile, pyridine-3,4-dicarbonitrile, and pyridine-3,5-dicarbonitrile. Understanding the nuanced differences between these isomers is crucial for their effective application in research and development. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes a general synthetic and characterization workflow.
Physicochemical Properties: A Comparative Overview
The position of the nitrile groups on the pyridine ring significantly influences the physicochemical properties of the isomers. These properties, in turn, dictate their behavior in various chemical and biological systems. A summary of the key physicochemical data is presented in Table 1.
| Property | This compound | Pyridine-2,3-dicarbonitrile | Pyridine-2,5-dicarbonitrile | Pyridine-2,6-dicarbonitrile | Pyridine-3,4-dicarbonitrile | Pyridine-3,5-dicarbonitrile |
| CAS Number | 29181-50-8[1][2][3][4][5] | 17132-78-4[6] | 20730-07-8[7][8][9] | 2893-33-6[10][11][12][13] | 1633-44-9[14][15][16] | 1195-58-0 |
| Molecular Formula | C₇H₃N₃[2][4][5][17] | C₇H₃N₃[6] | C₇H₃N₃[7] | C₇H₃N₃ | C₇H₃N₃[15][16][18] | C₇H₃N₃ |
| Molecular Weight | 129.12 g/mol [2][3][4][5][17] | 129.12 g/mol [6] | 129.12 g/mol | 129.12 g/mol [19] | 129.12 g/mol [14][16] | 129.12 g/mol |
| Melting Point (°C) | 89-93[1][2][4] | Not available | Not available | 123-127 or 167-171[19] | Not available | Not available |
| Boiling Point (°C) | 261.8±20.0 (Predicted)[1] | Not available | Not available | 290.0±20.0 (Predicted)[10] | Not available | Not available |
| Solubility | Not available | Not available | Soluble in polar organic solvents[7] | Insoluble in water; Soluble in DMSO, DMF[19] | Soluble in organic solvents[14] | Not available |
| pKa (Predicted) | -3.67±0.10[1] | Not available | Not available | -5.87±0.10[10] | Not available | Not available |
Note: Some physical properties, particularly boiling points and pKa values, are predicted and should be confirmed experimentally. There is a notable discrepancy in the reported melting point for pyridine-2,6-dicarbonitrile.
Reactivity and Applications
The electronic properties and steric environment of the nitrile groups and the pyridine nitrogen atom govern the reactivity of these isomers, leading to a diverse range of applications.
| Isomer | Key Reactivity Aspects | Primary Applications |
| This compound | The nitrile group at the 4-position is susceptible to nucleophilic attack. The pyridine nitrogen can act as a ligand for metal coordination. | Building block in the synthesis of more complex heterocyclic compounds. Potential use in the development of novel pharmaceuticals and functional materials. |
| Pyridine-2,3-dicarbonitrile | The adjacent nitrile groups can undergo cyclization reactions to form fused heterocyclic systems. This isomer is a valuable precursor for synthesizing various heterocyclic compounds.[6] | Serves as a crucial building block for pharmaceutical intermediates and is used in diverse organic synthesis reactions.[6] |
| Pyridine-2,5-dicarbonitrile | The two nitrile groups offer multiple reaction sites for functional group transformations. It is a versatile intermediate in organic synthesis.[7] | Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[7] It also exhibits potential biological activity and is a subject of research in medicinal chemistry.[7] |
| Pyridine-2,6-dicarbonitrile | The symmetric positioning of the nitrile groups influences its coordination chemistry. The electron-withdrawing nature of the nitrile groups affects the basicity of the pyridine nitrogen. It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligands.[20] | Serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Its derivatives are explored for their potential in creating organic semiconductors and light-emitting materials.[11] It is also used in coordination chemistry for the development of catalysts and sensors.[11] |
| Pyridine-3,4-dicarbonitrile | The ortho-positioned nitrile groups can participate in cyclocondensation reactions. It acts as a ligand, forming stable coordination complexes with metal ions like copper and iron.[14] | Used to study the magnetic resonance spectroscopy of organic molecules.[14] Its metal complexes have shown synergistic effects with cancer drugs such as cisplatin and doxorubicin.[14] It is also a candidate for use in organic synthesis due to its solubility in organic solvents.[14] |
| Pyridine-3,5-dicarbonitrile | The meta-positioning of the nitrile groups influences the electronic properties of the pyridine ring. It is a key building block for various derivatives. | Derivatives have been synthesized and evaluated for their in vitro anticancer activity.[21][22] It is also used in the design of electron-transporting semiconductors for organic light-emitting diodes (OLEDs).[23][24] Some derivatives have shown potential as adenosine A₁ receptor agonists for treating epilepsy.[25] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable data. Below are representative protocols for the synthesis and characterization of pyridine dicarbonitrile isomers.
Synthesis of 2,6-Pyridinedicarbonitrile
This protocol describes a common method for the synthesis of 2,6-pyridinedicarbonitrile.[20]
Materials:
-
2,6-pyridinedicarbonitrile (starting material)
-
Methanol (dehydrated)
-
Sodium methoxide
-
Ammonium chloride
-
Ethyl acetate
-
500-mL three-neck flask
-
Magnetic stirrer
-
Nitrogen source
-
Rotary evaporator
-
Ultrasonic bath
-
Suction filtration apparatus
Procedure:
-
To a 500-mL three-neck flask, add 15.4 g (119 mmol) of 2,6-pyridinedicarbonitrile and 250 mL of dehydrated methanol.
-
Stir the mixture at room temperature.
-
Add 591 mg (10.9 mmol) of sodium methoxide to the mixture.
-
Stir the resulting mixture under a nitrogen stream at room temperature for 16 hours.
-
Add 12.7 g (238 mmol) of ammonium chloride to the reaction mixture.
-
Continue stirring under a nitrogen stream at room temperature for an additional two days.
-
After the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Add ethyl acetate to the residue and break up any lumps using an ultrasonic bath.
-
Collect the white solid product by suction filtration.
-
The expected yield is approximately 25.5 g (91%).
Determination of pKa by Potentiometric Titration
This general protocol can be adapted for the determination of the pKa values of pyridine dicarbonitrile isomers.
Materials:
-
Pyridine dicarbonitrile isomer sample
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a 1 mM solution of the pyridine dicarbonitrile isomer in deionized water. If solubility is an issue, a co-solvent system may be necessary, and the pKa value will be an apparent pKa (pKaapp).
-
Add a known volume (e.g., 20 mL) of the sample solution to a beaker with a magnetic stir bar.
-
Add a sufficient amount of 0.15 M KCl solution to maintain a constant ionic strength.
-
If the compound is expected to be basic, titrate with 0.1 M HCl. If acidic, titrate with 0.1 M NaOH.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes become minimal, well past the equivalence point.
-
Plot the pH values versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of pyridine dicarbonitrile isomers, providing a logical sequence of experimental steps.
This guide serves as a starting point for researchers and professionals working with pyridine dicarbonitriles. The provided data and protocols aim to facilitate a deeper understanding of these versatile compounds and their potential applications. Further experimental investigation is encouraged to fill the existing data gaps and to fully explore the unique properties of each isomer.
References
- 1. This compound CAS#: 29181-50-8 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Pyridinedicarbonitrile 97 29181-50-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. 20730-07-8|Pyridine-2,5-dicarbonitrile|BLD Pharm [bldpharm.com]
- 10. 2,6-Pyridinedicarbonitrile | 2893-33-6 [m.chemicalbook.com]
- 11. Pyridine-2,6-dicarbonitrile | 2893-33-6 | Benchchem [benchchem.com]
- 12. Pyridine-2,6-dicarbonitrile | 2893-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. scbt.com [scbt.com]
- 14. Pyridine-3,4-dicarbonitrile | 1633-44-9 | FP44714 [biosynth.com]
- 15. Pyridine-3,4-dicarbonitrile | C7H3N3 | CID 74211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. PubChemLite - this compound (C7H3N3) [pubchemlite.lcsb.uni.lu]
- 18. PubChemLite - Pyridine-3,4-dicarbonitrile (C7H3N3) [pubchemlite.lcsb.uni.lu]
- 19. Pyridine-2,6-Dicarbonitrile | Properties, Uses, Safety Data & Supplier China | High-Purity 2,6-Pyridinedicarbonitrile Manufacturer [nj-finechem.com]
- 20. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 21. Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 24. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 25. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,4- vs. 2,6-Dicyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,4-dicyanopyridine and 2,6-dicyanopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as building blocks in medicinal chemistry and materials science. This document outlines the theoretical basis for their reactivity, supported by comparative data, and provides detailed experimental protocols for key chemical transformations.
Theoretical Basis for Reactivity: An Electronic Comparison
The reactivity of dicyanopyridines is fundamentally governed by the electron-withdrawing nature of the two cyano groups and the pyridine nitrogen atom. These features render the pyridine ring electron-deficient and susceptible to nucleophilic attack. However, the positioning of the cyano groups in 2,4- and 2,6-dicyanopyridine leads to significant differences in their electronic properties and, consequently, their reactivity.
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the formation of a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is a key indicator of reactivity. A more stable intermediate implies a lower activation energy and a faster reaction rate. The positions on the pyridine ring most susceptible to nucleophilic attack are those that can best stabilize the resulting negative charge through resonance, particularly by delocalizing it onto the electronegative nitrogen atom.
Table 1: Comparative Electronic Properties and Predicted Reactivity
| Property | 2,4-Dicyanopyridine | 2,6-Dicyanopyridine | Rationale |
| Symmetry | Asymmetric | Symmetric (C2v) | 2,6-Dicyanopyridine possesses a C2 axis of symmetry, rendering the C-3/C-5 and the two cyano groups chemically equivalent. |
| Most Electrophilic Carbon(s) | C-6, C-2, C-4 | C-4, C-2/C-6 | The positions ortho and para to the pyridine nitrogen are the most electron-deficient due to resonance and inductive effects. The cyano groups further enhance this electron deficiency. |
| Predicted Reactivity in SNAr | Higher | Lower | The cyano group at the 4-position in 2,4-dicyanopyridine can effectively stabilize a negative charge at the C-6 and C-2 positions through resonance. In 2,6-dicyanopyridine, a nucleophilic attack at the C-4 position results in a less stabilized intermediate. |
| Regioselectivity in SNAr | C-6 > C-2 | C-4 | In 2,4-dicyanopyridine, nucleophilic attack is predicted to favor the C-6 position due to the strong resonance stabilization of the intermediate by both the pyridine nitrogen and the 4-cyano group. Attack at C-2 is also possible but to a lesser extent. In 2,6-dicyanopyridine, attack will occur at the C-4 position. |
| Reactivity in Reduction | Potentially faster | Potentially slower | The overall electron deficiency of the ring in 2,4-dicyanopyridine may facilitate the initial steps of reduction. However, the relative rates can be influenced by the specific reducing agent and reaction conditions. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of dicyanopyridines. The electron-deficient nature of the pyridine ring, enhanced by the two cyano groups, facilitates the displacement of a suitable leaving group or, in the case of dicyanopyridines, direct addition-elimination with a nucleophile.
Regioselectivity
As outlined in Table 1, the regioselectivity of SNAr reactions is a critical point of differentiation between the two isomers. In 2,4-dicyanopyridine , nucleophilic attack is expected to preferentially occur at the C-6 position, which is para to the 4-cyano group and ortho to the pyridine nitrogen. This allows for optimal delocalization and stabilization of the negative charge in the Meisenheimer intermediate.
In contrast, 2,6-dicyanopyridine presents a more straightforward scenario. Due to its symmetry, the C-4 position is the primary site of nucleophilic attack.
Reduction of Cyano Groups
The cyano groups of both isomers can be reduced to primary amines, providing access to valuable building blocks such as aminomethyl-pyridines. Common methods for this transformation include catalytic hydrogenation and reduction with metal hydrides.
The overall electron deficiency of the pyridine ring can influence the rate of reduction. While a direct comparison is not available, it is plausible that the more electron-deficient 2,4-dicyanopyridine may undergo reduction more readily under certain conditions.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution with a Thiolate
This protocol describes a general procedure for the SNAr reaction of a dicyanopyridine with a thiol nucleophile.
Materials:
-
2,4-Dicyanopyridine or 2,6-Dicyanopyridine
-
Thiophenol (or other thiol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dicyanopyridine (1.0 eq), the thiol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the dicyanopyridine.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Dicyanopyridine to Diaminopyridine via Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of both cyano groups to primary amines.
Materials:
-
2,4-Dicyanopyridine or 2,6-Dicyanopyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H2)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the dicyanopyridine (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Add concentrated HCl (2.2 eq) to the mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as the dihydrochloride salt.
-
The product can be further purified by recrystallization or by neutralization with a base followed by extraction and chromatographic purification.
Conclusion
While 2,4- and 2,6-dicyanopyridine are both valuable synthons, their reactivity profiles are distinct. 2,4-Dicyanopyridine is predicted to be more reactive towards nucleophilic aromatic substitution, with a preference for reaction at the C-6 position. In contrast, 2,6-dicyanopyridine offers a single, predictable site of nucleophilic attack at the C-4 position. The choice between these two isomers will depend on the desired substitution pattern and the specific synthetic strategy. Both isomers are amenable to the reduction of their cyano groups, providing access to important diamino-pyridine derivatives. The provided experimental protocols serve as a starting point for the practical application of these versatile building blocks in research and development.
The Ascendant Therapeutic Potential of Pyridine-2,4-dicarbonitriles: A Comparative Analysis of Biological Activity
A deep dive into the pharmacological promise of Pyridine-2,4-dicarbonitrile derivatives reveals a versatile scaffold with significant anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative analysis of these derivatives against other prominent heterocyclic compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
The pyridine ring is a fundamental structural motif in numerous natural products and FDA-approved drugs.[1] Its derivatives, particularly those bearing dicarbonitrile functionalities at the 2 and 4 positions, have garnered substantial interest for their diverse and potent biological activities.[2][3] This guide synthesizes findings from multiple studies to offer a clear comparison of this compound derivatives with other key heterocycles such as triazoles, pyrimidines, and quinolines.
Anticancer Activity: A Competitive Edge in Cytotoxicity
This compound derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects comparable or superior to other heterocyclic compounds. Their mechanisms of action are varied, including the inhibition of crucial cellular enzymes and the induction of apoptosis.[4][5]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and other heterocyclic compounds against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5a) | HepG2 (Liver) | 2.71 ± 0.15 | [6] |
| This compound | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5a) | MCF-7 (Breast) | 1.77 ± 0.10 | [6] |
| This compound | 2,4-dichloro substituted derivative (5e) | MCF-7 (Breast) | 1.39 ± 0.08 | [6] |
| Triazole-Pyridine Dicarbonitrile Hybrid | Compound 5h | A549 (Lung) | 15.2 | [7] |
| Triazole-Pyridine Dicarbonitrile Hybrid | Compound 5j | A549 (Lung) | 24.1 | [7] |
| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) & HepG2 (Liver) | Lower than compound 2 | [4] |
| Spiro-Pyridine | Compound 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [8] |
| Spiro-Pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.5 | [8] |
| Triazole | Benzothiophen-2-yl derivative (8a) | Hs578T (Breast) | 0.0103 | [9] |
| Pyrido[2,3-d]pyrimidine | 2,4-dichlorophenyl substituted derivative (7c) | MCF-7 (Breast) | 9.28 ± 0.50 | [6] |
| Pyrido[2,3-d]pyrimidine | 2,4-dichlorophenyl substituted derivative (7c) | HepG2 (Liver) | 5.04 ± 0.27 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have also been identified as potent antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their efficacy often stems from unique mechanisms of action that can overcome existing drug resistance.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives and other heterocyclic compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine Dicarbonitrile Derivative | Chlorinated pyridine carbonitrile | Candida albicans (CANDAL 03) | Equivalent to miconazole | [10] |
| Pyridine Dicarbonitrile Derivative | Chlorinated pyridine carbonitrile | Candida albicans (clinical isolate 6647) | Equivalent to clotrimazole | [10] |
| Pyridine Derivative | 2-(methyldithio)pyridine-3-carbonitrile | Various bacterial strains | 0.5 - 64 | [12] |
| Pyridine-3-carbonitrile | Compound 3d | Escherichia coli | 3.91 | [13] |
| Pyridine-3-carbonitrile | Compound 3e | Escherichia coli | 3.91 | [13] |
| Thieno[2,3-b]pyridine | Compound 7 | Candida albicans | 1.95 | [14] |
| Thieno[2,3-b]pyridine | Compound 9 | Candida albicans | 1.95 | [14] |
| Thieno[2,3-b]pyridine | Compound 11 | Rhizopus sp. | 1.95 | [14] |
| Thieno[2,3-b]pyridine | Compound 14 | Aspergillus niger & C. albicans | 1.95 | [14] |
| Nitrogen-based heterocycles (general) | Compounds 2-8 | E. coli, S. haemolyticus, etc. | 0.5 - 2 (mg/mL) | [15] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is frequently determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: Targeting Key Pathological Pathways
The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in disease progression. This targeted approach offers a promising avenue for the development of novel therapeutics with high specificity and reduced side effects.
Comparative Enzyme Inhibition Data
The table below highlights the enzyme inhibitory activity of pyridine-dicarbonitrile and other heterocyclic scaffolds.
| Compound Class | Target Enzyme | Inhibitory Concentration | Reference |
| Triazole-Pyridine Dicarbonitrile Hybrid | Phosphodiesterase 4 (PDE4) | 50.9% inhibition at 10 µM (Compound 5j) | [7] |
| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | HIV-1 Integrase | IC50 = 4 µM | [16] |
| Pyridine-ureas | VEGFR-2 | IC50 = 5.0 ± 1.91 µM (Compound 8b) | [5] |
| Pyridine-ureas | VEGFR-2 | IC50 = 3.93 ± 0.73 µM (Compound 8e) | [5] |
| Indeno[1,2-b]pyrazine-2,3-dicarbonitrile | Ubiquitin-specific proteases (USPs) | Active inhibitor | [17] |
Signaling Pathway: Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP).[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn mediates anti-inflammatory responses.[7] Certain triazole-pyridine dicarbonitrile hybrids have been identified as inhibitors of PDE4, suggesting their potential in treating inflammatory diseases and some cancers.[7]
Caption: Simplified signaling pathway of PDE4 inhibition.
Conclusion
The evidence presented in this guide underscores the significant biological activity of this compound derivatives. Their performance in anticancer and antimicrobial assays is highly competitive with, and in some cases superior to, other well-established heterocyclic scaffolds. The versatility of the pyridine-dicarbonitrile core allows for extensive chemical modification, paving the way for the development of novel therapeutics with enhanced potency and selectivity. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential.
References
- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole-Pyridine Dicarbonitrile Targets Phosphodiesterase 4 to Induce Cytotoxicity in Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 16. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 17. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Blueprint of Life: A Comparative Guide to the Structural Elaboration of Novel Pyridine-2,4-dicarbonitrile Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of innovation. This guide provides a comparative analysis of the primary analytical techniques employed in the structural validation of novel Pyridine-2,4-dicarbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
The unambiguous determination of a molecule's three-dimensional architecture is paramount for understanding its chemical reactivity, biological activity, and physical properties. For this compound derivatives, a combination of spectroscopic and crystallographic techniques is conventionally employed to provide a comprehensive structural portrait. This guide delves into the most common methodologies, presenting their principles, experimental protocols, and comparative data to aid researchers in selecting the most appropriate validation strategies.
Spectroscopic vs. Crystallographic Analysis: A Comparative Overview
The structural validation of novel organic compounds typically relies on a synergistic approach, integrating data from various analytical methods. The two primary pillars of this process are spectroscopic techniques, which probe the connectivity and chemical environment of atoms within a molecule, and crystallographic techniques, which provide a definitive three-dimensional map of the atomic arrangement in the solid state.
| Feature | Spectroscopic Methods (NMR, IR, MS) | Single-Crystal X-ray Diffraction |
| Principle | Measures the interaction of molecules with electromagnetic radiation to determine connectivity and functional groups. | Scatters X-rays off a single crystal to determine the precise arrangement of atoms in the crystal lattice. |
| Sample State | Solution or solid | Crystalline solid |
| Information Provided | Connectivity, functional groups, molecular formula, and fragmentation patterns. | Absolute 3D structure, bond lengths, bond angles, and crystal packing.[1] |
| Ambiguity | Can sometimes be ambiguous for complex structures or isomers. | Provides an unambiguous, definitive structure.[1] |
| Throughput | Relatively high | Can be time-consuming to obtain suitable crystals. |
Key Experimental Protocols for Structural Validation
A multi-faceted approach is the gold standard for the structural elucidation of novel this compound derivatives.[2] The following are detailed methodologies for the most critical analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are routinely used.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicity patterns to establish the connectivity of protons and their neighboring atoms. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands corresponding to functional groups present in the this compound derivative, such as the C≡N stretch of the nitrile groups (typically around 2220-2240 cm⁻¹) and C=N/C=C stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M]⁺). Analyze the fragmentation pattern to gain further structural insights. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[3]
Single-Crystal X-ray Diffraction
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method.[1][2]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[4]
-
Data Collection: Place the crystal in a stream of X-rays (typically from a Mo or Cu source) and collect the diffraction data as the crystal is rotated.[1][4]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
Comparative Data Presentation
The following table summarizes typical quantitative data obtained from the structural validation of a hypothetical novel this compound derivative.
| Analytical Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.5-8.8 ppm | Aromatic protons of the pyridine ring. |
| Integration | Varies | Relative number of protons in different environments. | |
| Coupling Constant (J) | 2-8 Hz | Information about adjacent protons. | |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 110-160 ppm | Carbons of the pyridine ring and nitrile groups. |
| FT-IR (ATR) | Wavenumber (ν) | ~2230 cm⁻¹ | Characteristic C≡N stretching of nitrile groups. |
| Wavenumber (ν) | 1550-1650 cm⁻¹ | C=N and C=C stretching of the pyridine ring. | |
| HRMS (ESI) | m/z [M+H]⁺ | e.g., 250.0875 | Confirms the elemental composition (e.g., C₁₂H₉N₄O₃). |
| X-ray Crystallography | Bond Length (C-C) | ~1.39 Å | Typical aromatic C-C bond length. |
| Bond Length (C≡N) | ~1.15 Å | Typical C≡N triple bond length. | |
| Bond Angle (C-C-C) | ~120° | Expected for sp² hybridized carbons in an aromatic ring. |
Visualizing the Validation Workflow and Molecular Interactions
To better illustrate the process and potential applications of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of novel this compound derivatives.
Many pyridine derivatives are investigated for their potential to interact with biological targets such as enzymes. The following diagram illustrates a simplified signaling pathway where a hypothetical this compound derivative acts as an inhibitor.
Caption: A simplified signaling pathway illustrating the inhibitory action of a this compound derivative on a key kinase.
References
Cross-Validation of Analytical Methods for Pyridine-2,4-dicarbonitrile Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is guided by its performance characteristics. The following table summarizes typical performance data for HPLC, GC-MS, and UV-Vis spectrophotometry based on the analysis of pyridine and related derivatives.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Involves the separation of volatile compounds in the gas phase, followed by detection based on their mass-to-charge ratio.[4] | Measurement of the absorption of ultraviolet-visible light by the analyte in a solution. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[4] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[4] | Applicable to compounds with a chromophore that absorbs in the UV-Vis range.[5] |
| Linearity (R²) | ≥ 0.999[4] | ≥ 0.995[4] | Typically > 0.99 |
| Accuracy (% Recovery) | 98.0% to 102.0%[4] | 95.0% to 105.0%[4] | Method dependent |
| Precision (% RSD) | ≤ 2.0%[4] | ≤ 5.0%[4] | Typically < 5% |
| Limit of Detection (LOD) | ~5 ppb[2] | ~0.006 mg/kg (for pyridine in biota)[2][6] | Dependent on molar absorptivity |
| Limit of Quantitation (LOQ) | Not specified | ~0.020 mg/kg (for pyridine in biota)[2][6] | Dependent on molar absorptivity |
Experimental Workflows and Decision Making
The following diagrams illustrate a generalized workflow for the cross-validation of analytical methods and a decision tree for selecting an appropriate technique for the analysis of a nitrile-containing pyridine derivative.
Detailed Experimental Protocols
The following are representative protocols for HPLC, GC-MS, and UV-Vis spectrophotometry that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of non-volatile pyridine derivatives.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[2]
-
Column: A reversed-phase or mixed-mode column capable of retaining and separating pyridine derivatives.[2][7][8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer, such as ammonium formate or sulfuric acid.[7][8]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 250-280 nm for pyridine compounds).[8][9]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the HPLC mobile phase.
-
If necessary, add a known concentration of an internal standard.
-
Filter the sample to remove any particulate matter.
-
Transfer the filtered sample to an HPLC vial.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it ideal for complex matrices, assuming the analyte is volatile or can be derivatized.[2]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]
-
Column: A suitable capillary column for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[6]
-
Carrier Gas: Helium or Nitrogen.[2]
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.[2]
-
Mass Spectrometer: Operated in full scan or Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[2]
-
Sample Preparation:
-
For liquid samples, a direct injection or headspace analysis may be possible.
-
For solid samples, extraction with a suitable solvent (e.g., methanol) is required.
-
Addition of a deuterated internal standard is recommended for highest accuracy and precision.[2]
-
If the analyte is not sufficiently volatile, derivatization may be necessary.
-
UV-Vis Spectrophotometry
This method offers a simpler and more cost-effective approach for quantification, provided the sample matrix is not overly complex and the analyte has a distinct UV-Vis absorbance spectrum.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable non-absorbing solvent such as water, ethanol, or methanol.[10]
-
Wavelength of Maximum Absorbance (λmax): This would need to be determined by scanning a solution of this compound across the UV-Vis range. Pyridine itself has absorbance maxima at 202 nm and 254 nm.[9]
-
Quantification: Based on a calibration curve prepared with standards of known concentrations, following Beer-Lambert law.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the chosen solvent.
-
Dilute the sample to fall within the linear range of the calibration curve.
-
Ensure the final solution is clear and free of particulates.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of Functionalized Pyridines
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and materials science, as the pyridine scaffold is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. The efficiency and selectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems, presenting performance data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in catalyst selection.
Overview of Catalytic Strategies
The synthesis of pyridines can be broadly catalyzed by three main classes of catalysts: homogeneous, heterogeneous, and biocatalysts. Each class offers a unique set of advantages and disadvantages related to activity, selectivity, cost, and practicality.
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions due to well-defined active sites at a molecular level. However, the separation of the catalyst from the product mixture can be difficult and costly, hindering recyclability.
-
Heterogeneous Catalysts: Operating in a different phase from the reaction mixture (usually a solid catalyst in a liquid or gas phase), these catalysts are easily separated by simple filtration, making them highly reusable and ideal for industrial applications. Nanocatalysts, a subset of heterogeneous catalysts, offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity.
-
Biocatalysts: These are enzymes or whole-cell systems that can catalyze reactions with exceptional selectivity under environmentally benign conditions (e.g., in water at ambient temperature). While highly specific, their application can be limited by substrate scope and the need for specialized biochemical setups.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of functionalized pyridines. The following tables summarize performance data for various catalysts in prominent pyridine synthesis reactions.
Table 1: Catalysts for the Synthesis of 2,4,6-Triarylpyridines (Kröhnke-Type Reaction)
This multicomponent reaction typically involves the condensation of an acetophenone, a benzaldehyde, and an ammonium salt.
| Catalyst | Substrates (Example) | Conditions | Time | Yield (%) | Reference |
| ZnO Nanopowder | Benzaldehyde, 4-Bromoacetophenone, NH₄OAc | Solvent-free, 120 °C | 20-150 min | 75-95 | [1][2] |
| Bulk ZnO | 4-Chlorobenzaldehyde, 4-Bromoacetophenone, NH₄OAc | Solvent-free, 120 °C | 180 min | 65 | [1] |
| Zn₃(PO₄)₂·4H₂O | Aromatic aldehydes, Acetophenones, NH₄OAc | Ethanol/Water, Reflux | 1-2 h | 82-94 | [3] |
| SrFe₁₂O₁₉ (Magnetic) | Aromatic aldehydes, Acetophenones, Malononitrile, NH₄OAc | Solvent-free, 100 °C | Not specified | High | [4] |
Table 2: Catalysts for Hantzsch Dihydropyridine Synthesis
This reaction involves the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source. The resulting dihydropyridine can be subsequently oxidized to the pyridine.
| Catalyst | Substrates (Example) | Conditions | Time | Yield (%) | Reference |
| No Catalyst | Benzaldehyde, Ethyl acetoacetate, NH₄OAc | Water, Sealed vessel, 100 °C | 1-2 h | 86-96 | [5] |
| Zn[(L)proline]₂ | Aromatic aldehydes, Ethyl acetoacetate, NH₄OAc | Solvent-free, 60 °C | 0.5-2 h | High | [6] |
| AlCl₃@ZnO Nanocatalyst | Aromatic aldehydes, Ethyl acetoacetate, NH₄OAc | Solvent-free, Room Temp. | Not specified | High | [6] |
| Hydrotalcite (MgAl₂-HT) | Benzaldehyde, Ethyl acetoacetate, NH₄OAc | Acetonitrile, Room Temp. | 6.5 h | 61 | [7] |
Visualizing Catalytic Processes
Diagrams can clarify complex workflows and relationships, aiding in the decision-making process for catalyst selection.
Workflow Comparison: Homogeneous vs. Heterogeneous Catalysis
Logical Flow: Catalyst Selection Guide
General Scheme: Multicomponent Pyridine Synthesis
References
Performance Benchmarks of Pyridine-2,4-dicarbonitrile-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridine-2,4-dicarbonitrile and its derivatives represent a versatile class of compounds with significant potential across various scientific domains, from medicinal chemistry to materials science. Their unique electronic and structural properties make them promising candidates for the development of novel therapeutics and advanced organic electronic devices. This guide provides a comparative analysis of the performance of pyridine-dicarbonitrile-based materials, supported by experimental data, to aid researchers in their evaluation and application.
Anticancer Activity
Substituted pyridine-dicarbonitrile scaffolds have demonstrated considerable cytotoxic activity against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values of representative compounds, showcasing their potency in comparison to standard chemotherapeutic agents.
Table 1: Anticancer Activity of Pyridine-Dicarbonitrile Derivatives Against a Panel of Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5a | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.77 | Taxol | - |
| 5e | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.39 | Taxol | - |
| 5a | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | HepG2 (Liver) | 2.71 | Taxol | - |
| 6b | 3,4,7,8-Tetrahydropyrimidine-6-carbonitrile | HepG2 (Liver) | 2.68 | Taxol | - |
| 10b | Pyrimidine-5-carbonitrile | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 |
| 10b | Pyrimidine-5-carbonitrile | A549 (Lung) | 5.85 | Erlotinib | 1.12 |
| 10b | Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 |
Note: A lower IC50 value indicates greater potency.
The data indicates that certain pyridine-dicarbonitrile derivatives, such as 5a and 5e , exhibit potent anticancer activity, with IC50 values in the low micromolar range against breast and liver cancer cell lines[1]. Compound 10b also shows significant activity against liver, lung, and breast cancer cell lines, although it is less potent than the reference drug Erlotinib[2].
Mechanism of Action: Targeting Key Signaling Pathways
Several pyridine-dicarbonitrile derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR).
Table 2: Enzyme Inhibitory Activity of Pyridine-Dicarbonitrile Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 10b | EGFR | 8.29 | Erlotinib | 2.83 |
| 8e | VEGFR-2 | 3930 | Sorafenib | 90 |
| 8n | VEGFR-2 | - | Sorafenib | 90 |
Compound 10b demonstrates potent inhibition of EGFR, a key target in cancer therapy[2]. While compounds 8e show some inhibitory activity against VEGFR-2, they are significantly less potent than the standard inhibitor Sorafenib[3].
Below is a simplified representation of the EGFR signaling pathway, which is a common target for anticancer drugs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyridine-dicarbonitrile derivatives.
Antimicrobial Activity
Pyridine-dicarbonitrile derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the effectiveness of an antimicrobial agent.
Table 3: Antimicrobial Activity of Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 88a-k (range) | Escherichia coli K12 | 0.2 - 1.3 |
| 88a-k (range) | Escherichia coli R2-R4 | 0.2 - 1.3 |
The tested 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines demonstrate very low MIC values against different strains of E. coli, indicating potent antibacterial activity[4].
Performance in Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, pyridine-dicarbonitrile-based materials are emerging as promising components for organic light-emitting diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. Key performance indicators for OLEDs include external quantum efficiency (EQE) and luminance.
Table 4: Performance of Pyridine-Dicarbonitrile-Based TADF Emitters in OLEDs
| Emitter | Host Material | Max. EQE (%) | Luminance at Max. EQE (cd/m²) | Emission Color |
| bis-PXZ-PCN | CBP (10 wt%) | 9.8 | - | Orange-Red |
| TPAmPPC | mCPCN (10 wt%) | 38.8 ± 0.6 | - | Green |
Note: EQE represents the efficiency of converting electrical energy into light.
The data highlights the potential of pyridine-dicarbonitrile cores in developing highly efficient OLEDs. The TPAmPPC-based device, in particular, shows an exceptionally high external quantum efficiency[5]. The bis-PXZ-PCN emitter also demonstrates good performance with a notable feature of slow efficiency roll-off at high luminance[6][7].
The following diagram illustrates a typical experimental workflow for the fabrication and testing of OLED devices.
Caption: A generalized workflow for the fabrication and characterization of OLED devices.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of methodologies commonly employed in the evaluation of pyridine-dicarbonitrile-based materials.
Synthesis of 2-Amino-3,5-dicarbonitrile-6-thio-pyridines (One-Pot, Three-Component Reaction)
A common and efficient method for synthesizing highly functionalized pyridine dicarbonitriles is through a one-pot, three-component coupling reaction[8].
-
Reactants: An aromatic aldehyde, malononitrile, and a thiol are used as the starting materials.
-
Catalyst and Solvent: The reaction is typically carried out in a suitable solvent such as ethanol, often in the presence of a basic catalyst like piperidine or a solid base catalyst like Mg-Al hydrotalcite[8].
-
Reaction Conditions: The mixture is usually refluxed for a specific period (e.g., 3 hours).
-
Aromatization: The final step to form the pyridine ring requires oxidation, which can be achieved by exposure to air overnight[8].
-
Work-up and Purification: The product is then isolated and purified, often through recrystallization or column chromatography.
The logical relationship of this synthetic approach can be visualized as follows:
Caption: Logical workflow for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine-dicarbonitrile derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Determination)
The MIC is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The pyridine-dicarbonitrile compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Pyridine-2,4-dicarbonitrile Analogs
For researchers and scientists at the forefront of drug discovery, the pyridine-2,4-dicarbonitrile scaffold has emerged as a promising framework for the development of novel anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs, supported by experimental data, to aid in the rational design of more potent and selective therapeutics. We delve into the cytotoxic effects of these compounds against various cancer cell lines, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of this compound analogs has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds, highlighting key structural modifications that influence their cytotoxic potency.
2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Analogs
This class of compounds has demonstrated significant cytotoxicity, particularly against prostate and cervical cancer cell lines. The nature of the substituent at the 6-position of the pyridine ring and the aryl group at the 4-position plays a crucial role in determining the anticancer activity.
| Compound ID | R (at C6) | Ar (at C4) | PC3 (Prostate) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| S1 | Phenylamino | 4-Chlorophenyl | 0.45 | 1.2 | 28.2 |
| S2 | Cyclohexylamino | 4-Chlorophenyl | 0.85 | 2.5 | >100 |
| S3 | Morpholino | 4-Chlorophenyl | 0.1 | 74.1 | 69.2 |
| S4 | Piperidino | 4-Chlorophenyl | 0.56 | 3.7 | 81.3 |
| 5-FU (Standard) | - | - | >100 | >100 | 0.49 |
Data compiled from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which suggests that these compounds may exert their effect through the inhibition of cyclin-dependent kinase 2 (CDK2)[1][2].
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile Analogs
Analogs with a 2-oxo- or 2-thioxo- functionality have been investigated for their ability to inhibit key kinases involved in cancer progression, such as VEGFR-2 and HER-2.
| Compound ID | X | R1 | R2 | MCF-7 (Breast) IC50 (µM) | HepG2 (Hepatocellular) IC50 (µM) |
| 5a | O | Phenyl | 4-Fluorophenyl | 1.77 ± 0.1 | 2.71 ± 0.15 |
| 5e | O | Phenyl | 4-Methoxyphenyl | 1.39 ± 0.08 | 10.70 ± 0.58 |
| 6b | O | - | 4-Bromophenyl | >50 | 2.68 ± 0.14 |
| 7b | O | Methyl | 4-Bromophenyl | 6.22 ± 0.34 | >50 |
| Taxol (Standard) | - | - | - | 8.48 ± 0.46 | 14.60 ± 0.79 |
Data from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives, indicating their potential as dual VEGFR-2/HER-2 inhibitors[3].
Key Signaling Pathways Targeted by this compound Analogs
Several studies suggest that this compound analogs exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the putative mechanisms of action.
Figure 1: General experimental workflow for in vitro cytotoxicity assessment.
Figure 2: Putative signaling pathways inhibited by this compound analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, PC3, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound analogs. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) should be included. Incubate the plates for another 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound analogs dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as described for the MTT assay, and the IC50 value is determined.
This guide provides a foundational understanding of the SAR of this compound analogs and standardized methods for their evaluation. Further research focusing on the optimization of these scaffolds holds the potential to deliver novel and effective cancer therapeutics.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyridine-2,4-dicarbonitrile Derivatives in Drug Discovery
A detailed guide for researchers and drug development professionals on the in silico performance of novel Pyridine-2,4-dicarbonitrile derivatives against key biological targets, benchmarked against established inhibitors.
This guide provides a comprehensive comparative analysis of the molecular docking performance of this compound derivatives against several key protein targets implicated in cancer and diabetes. The objective is to offer an evidence-based overview for researchers, scientists, and drug development professionals, facilitating informed decisions in the pursuit of novel therapeutics. The data presented herein is collated from various scientific publications, and this guide summarizes the binding affinities and interaction patterns of these pyridine derivatives in comparison to alternative, well-known inhibitors.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from various molecular docking studies. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to potential variations in computational protocols. However, this compilation provides a valuable overview of the relative potential of this compound derivatives.
Table 1: Comparative Docking of Inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound Class | Specific Derivative/Inhibitor | PDB ID of Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyridine-dicarbonitrile | 6-amino-2-oxo-4-phenyl-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 3VHE | -9.8 | Cys919, Asp1046, Glu885, His879 |
| Pyridine-dicarbonitrile | 6-amino-4-(2,4-dichlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 3VHE | -10.5 | Cys919, Asp1046, Glu885, Leu840 |
| Known Inhibitor | Sorafenib | 4ASD | -11.2 | Cys919, Asp1046, Glu885, Phe918 |
| Known Inhibitor | Axitinib | 4AG8 | -10.9 | Cys919, Asp1046, Glu885, Val848 |
Table 2: Comparative Docking of Inhibitors against Human Epidermal Growth Factor Receptor 2 (HER-2)
| Compound Class | Specific Derivative/Inhibitor | PDB ID of Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyridine-dicarbonitrile | 6-amino-2-oxo-4-phenyl-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 3PP0 | -9.5 | Asp863, Lys753, Thr798, Met774 |
| Pyridine-dicarbonitrile | 6-amino-4-(4-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 3PP0 | -10.1 | Asp863, Lys753, Thr862, Leu852 |
| Known Inhibitor | Lapatinib | 1XKK | -10.2 | Asp863, Thr862, Met801, Leu726 |
| Known Inhibitor | Neratinib | 3W2R | -11.5 | Asp863, Met801, Cys805, Leu726 |
Table 3: Comparative Docking of Inhibitors against Cyclin-Dependent Kinase 2 (CDK2)
| Compound Class | Specific Derivative/Inhibitor | PDB ID of Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyridine-carbonitrile | 4-(Benzo[d][1][2]dioxol-5-yl)-2-chloro-6-(naphthalen-2-yl)nicotinonitrile | 1HCK | -8.9 | Leu83, Lys33, Gln131, Asp86 |
| Pyridine-carbonitrile | N'-(2-((4-(Benzo[d][1][2]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetyl)benzohydrazide | 1HCK | -9.7 | Leu83, Lys33, Asp145, Ile10 |
| Known Inhibitor | Roscovitine | 2A4L | -9.2 | Leu83, Lys33, Gln131, Phe80 |
| Known Inhibitor | Dinaciclib | 5A22 | -11.8 | Leu83, Lys33, Asp145, Val18 |
Table 4: Comparative Docking of Inhibitors against α-Amylase
| Compound Class | Specific Derivative/Inhibitor | PDB ID of Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | Compound 4e (specific structure in source) | 1HNY | -7.43 | Asp197, Glu233, Asp300, His299 |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | Compound 4j (specific structure in source) | 1HNY | -7.12 | Asp197, Glu233, Asp300, Trp59 |
| Known Inhibitor | Acarbose | 1HNY | -8.5 | Asp197, Glu233, Asp300, Arg195 |
| Natural Product | Curcumin | 1HNY | -7.9 | Asp197, Glu233, Asp300, His305 |
Experimental Protocols: Molecular Docking Methodology
The following is a generalized, yet detailed, methodology for the molecular docking studies cited in this guide. This protocol is based on common practices in the field and is intended to provide a reproducible framework.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (VEGFR-2, HER-2, CDK2, and α-amylase) were retrieved from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structures using AutoDock Tools.
-
The prepared protein structures were saved in the PDBQT format for use in AutoDock Vina.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and the alternative inhibitors were drawn using ChemDraw and converted to 3D structures.
-
The energy of the ligand structures was minimized using the MMFF94 force field.
-
Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. Rotatable bonds were defined.
-
The prepared ligand structures were saved in the PDBQT format.
3. Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.
-
A grid box was defined to encompass the active site of the target protein, typically centered on the co-crystallized ligand from the original PDB file. The grid box dimensions were set to be sufficiently large to allow for the free rotation of the ligands.
-
The exhaustiveness of the search was set to 8, and the number of binding modes to be generated was set to 10.
-
The docking protocol was validated by redocking the co-crystallized ligand into the active site of its respective protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose was considered a successful validation.
4. Analysis of Results:
-
The docking results were analyzed based on the binding energy (kcal/mol) of the best-scoring pose.
-
The interactions between the ligands and the amino acid residues of the protein's active site, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in comparative molecular docking studies.
Caption: Experimental workflow for comparative molecular docking.
Caption: Inhibition of signaling pathways by pyridine derivatives.
References
In vitro and in vivo validation of the therapeutic potential of Pyridine-2,4-dicarbonitrile compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Pyridine-2,4-dicarbonitrile compounds based on available in vitro experimental data. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating promising activity against a range of diseases, most notably prion diseases and various cancers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to offer an objective overview of their performance. While in vitro studies are encouraging, it is important to note a current lack of extensive in vivo validation for this specific class of compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of various this compound derivatives in two primary therapeutic areas: prion disease and cancer.
Table 1: Anti-Prion Activity of Pyridine Dicarbonitrile Compounds
| Compound ID | Target | Assay | Efficacy (EC50) | Source |
| Various Derivatives | Prion Protein (PrP) | Scrapie-infected mouse neuroblastoma (ScN2a) cell assay | 2.5 - 9 µM | [1] |
| Compound 11 | Prion Protein (PrP) | Cellular Assay | ~20 µM | [1][2] |
| Not Specified | Prion Protein (PrP) | Surface Plasmon Resonance (SPR) | Binding identified for 19 out of 45 synthesized compounds | [2] |
Table 2: Anticancer Activity of Pyridine Dicarbonitrile Derivatives
| Compound ID | Cancer Cell Line(s) | Target(s) | Efficacy (IC50) | Alternative Compound | Efficacy (IC50) | Source |
| S1 - S4 | PC3 (Prostate), Hela (Cervical) | CDK2 | 0.1 - 0.85 µM (PC3), 1.2 - 74.1 µM (Hela) | 5-Fluorouracil | Not specified for direct comparison | [3] |
| 5a | MCF-7 (Breast) | VEGFR-2, HER-2 | 1.77 µM | Taxol | Not specified for direct comparison | |
| 5e | MCF-7 (Breast) | VEGFR-2, HER-2 | 1.39 µM | Taxol | Not specified for direct comparison | |
| 6b | HepG2 (Liver) | Not Specified | 2.68 µM | Taxol | Not specified for direct comparison | |
| 5a | HepG2 (Liver) | VEGFR-2, HER-2 | 2.71 µM | Taxol | Not specified for direct comparison | |
| Pyridine-thiazole 7 | MCF-7, HepG2 | ROCK-1 (predicted) | 5.36 - 8.76 µM | 5-Fluorouracil | Not specified for direct comparison | [2] |
| Pyridine-thiazole 10 | MCF-7, HepG2 | ROCK-1 (predicted) | 5.36 - 8.76 µM | 5-Fluorouracil | Not specified for comparison | [2] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound compounds are believed to be mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for screening these compounds.
In Vitro Screening Workflow for this compound Compounds.
Simplified CDK2 Signaling Pathway and Inhibition.
Dual Inhibition of VEGFR-2 and HER-2 Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Prion Protein Binding
Objective: To determine the binding affinity of this compound compounds to the prion protein (PrP).
Methodology:
-
Immobilization of Ligand: Recombinant human or mouse prion protein (PrP) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: this compound compounds are dissolved in a suitable buffer (e.g., HBS-EP+) to create a series of concentrations.
-
Binding Analysis: The compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation of the compounds are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-based Prion (PrPSc) Inhibition Assay
Objective: To assess the ability of this compound compounds to inhibit the formation of the scrapie isoform of the prion protein (PrPSc) in infected cells.
Methodology:
-
Cell Culture: Scrapie-infected mouse neuroblastoma cells (ScN2a) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the this compound compounds for a defined period (e.g., 3-5 days).
-
Cell Lysis and Proteinase K Digestion: After treatment, cells are lysed, and the lysates are treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc.
-
Detection of PrPSc: The remaining PrPSc is detected and quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with anti-PrP antibodies.
-
Data Analysis: The concentration of the compound that inhibits PrPSc formation by 50% (EC50) is determined.
MTT Assay for Cytotoxicity
Objective: To evaluate the cytotoxic effects of this compound compounds on cancer cell lines.[4][5]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of Substituted Pyridines: One-Pot vs. Multi-Step Methodologies
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyridine scaffold in a wide array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of producing these vital compounds. This guide provides an objective comparison between modern one-pot syntheses and classical multi-step approaches for the preparation of substituted pyridines, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
At a Glance: Key Differences in Synthetic Approaches
One-pot syntheses aim to combine multiple reaction steps in a single flask, minimizing the need for purification of intermediates, thereby saving time, reagents, and reducing waste.[1] In contrast, traditional multi-step syntheses involve the sequential execution of reactions with the isolation and purification of intermediates at each stage. This comparison will focus on a contemporary one-pot, four-component synthesis of 3-cyanopyridine derivatives and the classical Hantzsch synthesis, a multi-step method for preparing dihydropyridines which are then oxidized to pyridines.[2][3]
Quantitative Comparison of Synthetic Efficiency
The following table summarizes the quantitative data from a one-pot microwave-assisted synthesis of a 3-cyanopyridine derivative and a representative multi-step Hantzsch synthesis, highlighting the key performance indicators of each method.
| Parameter | One-Pot, Four-Component Synthesis (Microwave-Assisted)[4][5] | Multi-Step Hantzsch Pyridine Synthesis[2][6] |
| Product | 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate | Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (precursor) |
| Reaction Time | 2–7 minutes[4][5] | ~7 hours (Step 1) + Oxidation time[2] |
| Yield | 82–94%[4][5] | ~81% (over two steps)[6] |
| Number of Steps | 1 | 2 (Dihydropyridine synthesis + Oxidation) |
| Purification | Final product only | Intermediate and final product |
| Conditions | Microwave irradiation in ethanol[4][5] | Reflux in ethanol (Step 1)[2] |
| Atom Economy | High | Moderate |
| Environmental Impact | Reduced solvent and energy consumption | Higher solvent and energy consumption |
Visualizing the Synthetic Workflows
The diagrams below, generated using Graphviz, illustrate the fundamental differences in the logical flow of one-pot versus multi-step synthesis.
Caption: Workflow comparison of one-pot and multi-step synthesis.
Detailed Experimental Protocols
One-Pot, Four-Component Synthesis of 3-Cyanopyridine Derivatives (Microwave-Assisted)
This protocol is adapted from the work of Abd El-Lateef et al.[4][5] for the synthesis of 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate.
Materials:
-
p-formylphenyl-4-toluenesulfonate (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Acetophenone (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol
Procedure:
-
A mixture of p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), acetophenone (1 mmol), and ammonium acetate (2 mmol) is prepared in ethanol.
-
The reaction mixture is subjected to microwave irradiation.
-
The reaction progress is monitored, and upon completion (typically 2-7 minutes), the mixture is processed.[4][5]
-
The pure product is obtained after simple workup, with yields ranging from 82-94%.[4][5]
Multi-Step Hantzsch Synthesis of Substituted Pyridines
The following is a general, two-step procedure for the Hantzsch synthesis, a classical method for preparing substituted pyridines.[2]
Step 1: Synthesis of 1,4-Dihydropyridine Precursor
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 equivalent)
-
β-ketoester (e.g., Ethyl acetoacetate, 2 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.[2]
-
The mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the 1,4-dihydropyridine product often precipitates and can be collected by filtration.[2]
Step 2: Oxidation to the Pyridine
Materials:
-
1,4-Dihydropyridine from Step 1
-
Oxidizing agent (e.g., nitric acid, DDQ)
-
Suitable solvent
Procedure:
-
The isolated 1,4-dihydropyridine is dissolved in a suitable solvent.
-
An oxidizing agent is added, and the reaction is stirred until the aromatization is complete.
-
The final substituted pyridine product is then isolated and purified.
Conclusion
The comparison between one-pot and multi-step syntheses of substituted pyridines reveals a clear advantage for one-pot methodologies in terms of efficiency, reaction time, and yield for the specific examples cited.[4][5] The one-pot, microwave-assisted approach significantly reduces reaction times from hours to minutes and increases overall yield by eliminating intermediate isolation steps.[4][5] This leads to a more sustainable and cost-effective process, which is highly desirable in a drug development setting. While classical multi-step syntheses like the Hantzsch reaction remain valuable for their versatility and the vast body of literature supporting them, modern one-pot procedures offer a compelling alternative for the rapid and efficient production of highly functionalized pyridine derivatives. Researchers and drug development professionals are encouraged to consider the benefits of one-pot syntheses in their efforts to accelerate the discovery and production of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of Pyridine-2,4-dicarbonitrile: A Guide for Laboratory Professionals
For immediate reference, treat all Pyridine-2,4-dicarbonitrile waste as hazardous. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[2] |
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[2] Waste is classified as hazardous and must be disposed of in accordance with the European Directives on waste and hazardous waste, as well as local regulations.[1]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2]
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, sealable, and airtight container that is compatible with the chemical.[3]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound".[2] The label should also indicate the associated hazards, such as "Flammable" and "Toxic".[2]
-
Attach a completed dangerous waste label to the container as soon as the first waste is added.[3]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
The storage area should be cool, dry, and away from direct sunlight, heat, sparks, and open flames.[3]
Step 4: Final Disposal
-
When the waste container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company or your institution's EHS department.[1][3]
-
Complete a chemical collection request form as required by your institution.[3]
-
Current practices for the disposal of waste pyridine, a related compound, include rotary kiln incineration at temperatures between 820°C and 1,600°C.[4] Other potential methods are liquid injection incineration or fluidized bed incineration.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Pyridine-2,4-dicarbonitrile
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Pyridine-2,4-dicarbonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of pyridine and nitrile compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves are recommended for extended contact. For incidental splash contact, nitrile gloves may be used, but should be changed immediately upon contamination. | Provides a robust barrier against skin contact and absorption of pyridine and its derivatives. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A flame-retardant lab coat worn over full-length clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the risk of inhaling vapors, which can cause respiratory irritation. |
Glove Selection and Performance
| Glove Material | Thickness (mil) | Breakthrough Time (minutes) for Pyridine | Degradation Rating for Pyridine |
| Butyl Rubber | 14 | 60 - 120 | Excellent |
| Viton®/Butyl Rubber | 12 | > 480 | Excellent |
| Neoprene | 18 | 10 - 30 | Poor |
| Nitrile | 11 | < 10 | Not Recommended |
Note: This data is for Pyridine and should be used as a guideline. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks and ensuring regulatory compliance.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. All necessary PPE must be donned correctly.
-
Weighing and Transfer: Handle the solid compound gently to avoid creating dust. Use dedicated, clearly labeled spatulas and weighing containers.
-
Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.
-
During Experimentation: Clearly label all vessels containing the compound. Maintain a clean and organized workspace. Avoid working alone.
-
Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent followed by soap and water. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.
Spill Response Protocol:
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear the appropriate PPE (including chemical safety goggles, and butyl rubber or Viton® gloves). Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill outside of a fume hood, immediately evacuate the area and prevent unauthorized entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Waste Disposal Plan:
All waste containing this compound, including contaminated solids (e.g., pipette tips, absorbent pads) and liquid solutions, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be kept separate from incompatible materials such as strong oxidizing agents and acids.
-
Containment: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should clearly identify the contents and associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1] Common disposal methods for pyridine-containing waste include incineration at high temperatures.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
